BS-181 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAMTBYYTXHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BS-181 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 dihydrochloride is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This technical guide delineates the core mechanism of action of BS-181, summarizing its inhibitory profile, its effects on cellular signaling pathways, and the resultant anti-proliferative and pro-apoptotic outcomes in cancer cells. Detailed experimental protocols and quantitative data are provided to facilitate the replication and further investigation of its therapeutic potential.
Core Mechanism of Action: Selective CDK7 Inhibition
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that functions as a selective inhibitor of CDK7.[3] CDK7 plays a crucial dual role in the cell: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1]
The primary mechanism of action of BS-181 is the direct inhibition of the kinase activity of CDK7.[3] This inhibition leads to two major downstream consequences: disruption of the cell cycle and suppression of transcription. By inhibiting CDK7, BS-181 prevents the phosphorylation of the Pol II CTD at serine 5, a key step in transcription initiation.[3][4] This leads to a global suppression of transcription, which disproportionately affects cancer cells due to their high transcriptional demand.
Furthermore, by inhibiting the CAK activity of CDK7, BS-181 indirectly reduces the activity of other CDKs that are critical for cell cycle progression, leading to cell cycle arrest, primarily at the G1 phase.[4][5] At higher concentrations, this cell cycle arrest is followed by the induction of apoptosis.[4]
Quantitative Data
Kinase Inhibition Profile
BS-181 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[5][6] The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of BS-181 against a panel of kinases.
| Kinase | IC₅₀ (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >1000 | >47-fold |
| CDK4 | >1000 | >47-fold |
| CDK6 | >1000 | >47-fold |
Data sourced from multiple references.[4][5][7][8]
Anti-proliferative Activity in Cancer Cell Lines
BS-181 exhibits anti-proliferative effects across a range of cancer cell lines. The IC₅₀ values for cell growth inhibition after 72 hours of treatment are presented below.
| Cancer Type | Cell Line(s) | IC₅₀ (µM) |
| Breast Cancer | MCF-7, etc. | 15.1 - 20 |
| Colorectal Cancer | HCT116, etc. | 11.5 - 15.3 |
| Gastric Cancer | BGC823 | Not specified, but potent inhibition observed |
| Lung, Osteosarcoma, Prostate, Liver Cancer | Various | 11.5 - 37.3 |
Data compiled from multiple sources.[4][8]
Signaling Pathways and Cellular Effects
Signaling Pathway of BS-181 Action
The inhibitory action of BS-181 on CDK7 initiates a cascade of events that disrupt both the cell cycle and transcription, ultimately leading to apoptosis in cancer cells.
Caption: Signaling pathway of BS-181 mediated CDK7 inhibition.
Cellular Consequences
-
Inhibition of RNA Polymerase II Phosphorylation : BS-181 treatment leads to a dose-dependent decrease in the phosphorylation of the RNA polymerase II CTD at serine 5.[3][4]
-
Cell Cycle Arrest : The compound induces a G1 phase arrest in the cell cycle, accompanied by a reduction in the number of cells in the S and G2/M phases.[4] This is associated with the downregulation of proteins like Cyclin D1.[4][9]
-
Induction of Apoptosis : At higher concentrations or prolonged exposure, BS-181 triggers apoptosis.[4][9] This is evidenced by an increase in the sub-G1 cell population and molecular changes such as increased expression of Bax and caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2.[3][9]
-
Suppression of Metastatic Phenotypes : In gastric cancer cells, BS-181 has been shown to reduce cell migration and invasion.[3][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of BS-181 against CDK7 and other kinases.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation : Recombinant active CDK7/Cyclin H/MAT1 complex is used as the enzyme source. A suitable substrate, such as a GST-fusion protein of the RNA Polymerase II CTD, is prepared. BS-181 is serially diluted in DMSO to achieve a range of concentrations. The reaction buffer is supplemented with ATP, including a tracer amount of [γ-³²P]ATP.
-
Reaction : The kinase, substrate, and inhibitor (BS-181) are combined in a microplate well and pre-incubated.
-
Initiation : The kinase reaction is initiated by the addition of the ATP mixture.
-
Incubation : The reaction is allowed to proceed at 30°C for a defined period, typically 20-30 minutes.
-
Termination : The reaction is stopped by adding a strong acid (e.g., phosphoric acid).
-
Quantification : An aliquot of the reaction mixture is spotted onto phosphocellulose filter paper. The filters are washed extensively to remove unincorporated radiolabeled ATP. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each BS-181 concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
This protocol describes the use of a Cell Counting Kit-8 (CCK-8) to measure the anti-proliferative effects of BS-181.[10]
Methodology:
-
Cell Seeding : Cancer cells (e.g., BGC823, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[10]
-
Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[11]
-
Incubation : The cells are incubated for a specified period, typically 24, 48, or 72 hours.[4]
-
Assay : Following incubation, CCK-8 solution is added to each well according to the manufacturer's instructions. The plates are then incubated for 1-4 hours at 37°C.
-
Measurement : The absorbance is measured at 450 nm using a microplate reader.[10]
-
Data Analysis : The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Phospho-RNA Polymerase II
This protocol details the procedure for detecting changes in the phosphorylation of CDK7 substrates.
Methodology:
-
Cell Treatment : Cells are plated and treated with varying concentrations of BS-181 (e.g., 0-50 µM) for a short duration (e.g., 4 hours).[4]
-
Lysis : Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the RNA Polymerase II CTD at Serine 5. A primary antibody for total RNA Polymerase II or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection : The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
In preclinical xenograft models using human cancer cells (e.g., MCF-7), intraperitoneal administration of BS-181 has been shown to significantly inhibit tumor growth in a dose-dependent manner.[1][12][13] For example, daily doses of 10 mg/kg and 20 mg/kg resulted in 25% and 50% reductions in tumor growth, respectively, over a two-week period, without apparent toxicity.[1][12]
Conclusion
This compound is a selective and potent inhibitor of CDK7. Its mechanism of action involves the dual inhibition of transcriptional and cell cycle machinery, leading to G1 arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic applications of CDK7 inhibition. The high selectivity and in vivo efficacy of BS-181 underscore its potential as a valuable tool for cancer research and drug development.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BS-181 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BS-181 HCl Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
The Core Function of BS-181 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a pyrazolo[1,5-a]pyrimidine-derived compound, it has garnered significant interest in cancer research due to its ability to modulate key cellular processes such as cell cycle progression and transcription.[4][5] CDK7 is a critical enzyme that plays a dual role in cellular regulation, making it an attractive target for anti-cancer therapies.[4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data related to this compound.
Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription
BS-181 exerts its biological effects by selectively inhibiting the kinase activity of CDK7.[1] CDK7 is a central regulator with two primary functions:
-
As a CDK-Activating Kinase (CAK): CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[4] These kinases are essential for driving the cell through the various phases of the cell cycle. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.[2][3]
-
As a Component of Transcription Factor IIH (TFIIH): CDK7 is also a subunit of the general transcription factor TFIIH.[4] In this role, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 5 and 7 residues.[2][3] This phosphorylation is a critical step for the initiation and elongation phases of transcription. Inhibition of CDK7 by BS-181 leads to a reduction in RNAPII CTD phosphorylation, thereby globally suppressing transcription, which disproportionately affects cancer cells that are highly dependent on the continuous transcription of oncogenes.
The dual inhibition of cell cycle progression and transcription underscores the potent anti-proliferative and pro-apoptotic effects of BS-181 in various cancer models.
Quantitative Data
Kinase Inhibitory Profile
This compound exhibits high selectivity for CDK7 over other cyclin-dependent kinases.[1] This selectivity is crucial for minimizing off-target effects.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | 1x |
| CDK2 | 880 | >40x |
| CDK5 | 3000 | >140x |
| CDK9 | 4200 | >200x |
| CDK1 | >3000 | >140x |
| CDK4 | >3000 | >140x |
| CDK6 | >3000 | >140x |
Data sourced from multiple references.[2][3][4][6]
Anti-proliferative Activity in Cancer Cell Lines
BS-181 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7, etc. | 15.1 - 20.0 |
| Colorectal Cancer | various | 11.5 - 15.3 |
| Lung Cancer | various | 11.5 - 37.3 |
| Osteosarcoma | various | 11.5 - 37.3 |
| Prostate Cancer | various | 11.5 - 37.3 |
| Liver Cancer | various | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | Not specified |
| T-cell ALL | Jurkat | Not specified |
Data sourced from multiple references.[2][3][7][8]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of BS-181 required to inhibit 50% of the activity (IC50) of a specific kinase.
-
Reagents: Recombinant active kinase (e.g., CDK7/CycH/MAT1), appropriate substrate (e.g., a peptide derived from the RNAPII CTD), ATP (with γ-³²P-ATP for radiometric assays or unlabeled for antibody-based methods), this compound at various concentrations, and kinase reaction buffer.
-
Procedure: a. The kinase reaction is initiated by combining the kinase, substrate, and varying concentrations of BS-181 in the reaction buffer. b. The reaction is started by the addition of ATP. c. The mixture is incubated at 30°C for a specified period (e.g., 30 minutes). d. The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detection: a. Radiometric: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter. b. Non-radiometric (e.g., ELISA/HTRF): A phosphorylation-specific antibody is used to detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the BS-181 concentration. The IC50 value is calculated using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
Objective: To measure the anti-proliferative effect of BS-181 on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[5]
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-40 µM).[2][3] A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified duration (e.g., 72 hours).[2][3]
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of BS-181 on cell cycle phase distribution.
-
Cell Treatment: Cells are treated with BS-181 (e.g., 0-50 µM) for a set time, such as 24 hours.[2][3]
-
Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M). An accumulation of cells in the G1 phase indicates a G1 arrest.[2] An increase in the sub-G1 population is indicative of apoptosis.[3]
In Vivo Efficacy
The anti-tumor activity of BS-181 has been confirmed in animal models.
-
Model: MCF-7 human breast cancer xenografts in nude mice.[4][6]
-
Dosage: Dose-dependent inhibition of tumor growth was observed. Treatment with 10 mg/kg/day and 20 mg/kg/day resulted in 25% and 50% reductions in tumor growth, respectively, after two weeks of treatment.[4][6]
-
Toxicity: No apparent toxicity was observed at effective doses.[4][6]
-
Pharmacokinetics: BS-181 demonstrates stability in vivo, with a plasma elimination half-life of 405 minutes in mice following a 10 mg/kg i.p. dose.[4][6]
Summary of Biological Effects
-
Cell Cycle Arrest: At lower concentrations, BS-181 treatment leads to an increase in the G1 cell population, accompanied by a reduction in S and G2/M phase cells.[2][3] This is consistent with its role in blocking the activation of CDKs required for the G1/S transition.
-
Apoptosis: At higher concentrations, BS-181 induces apoptosis, as evidenced by an increase in the sub-G1 cell population.[2][3] The apoptotic mechanism involves both the intrinsic pathway (modulation of Bax and Bcl-2) and the extrinsic pathway (upregulation of TRAIL and DR5).[8][10]
-
Inhibition of Transcription: BS-181 effectively inhibits the phosphorylation of the RNA Polymerase II CTD at serine 5, a direct substrate of CDK7.[2][3] This action confirms its mechanism as a transcriptional inhibitor.
-
Downregulation of Key Proteins: Treatment with BS-181 has been shown to down-regulate the expression of Cyclin D1 and CDK4.[2][3]
Physicochemical Properties
| Property | Value |
| Chemical Name | N⁵-(6-Aminohexyl)-3-(1-methylethyl)-N⁷-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride |
| Formula | C₂₂H₃₂N₆·2HCl |
| Molecular Weight | 453.45 g/mol |
| CAS Number | 1883548-83-1 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage | Store at +4°C |
Data sourced from R&D Systems.[1]
Conclusion
This compound is a selective and potent inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its ability to induce G1 phase arrest and apoptosis in a wide range of cancer cells, coupled with its demonstrated in vivo anti-tumor activity, establishes it as a valuable tool for cancer research.[1][8] The detailed understanding of its mechanism of action provides a strong rationale for the continued investigation of CDK7 inhibition as a therapeutic strategy in oncology. While BS-181 itself has been noted to have poor drug-like properties, it has served as a foundational compound for the development of clinical candidates with improved characteristics.[5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of BS-181 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology. BS-181, a pyrazolo[1,5-a]pyrimidine derivative, has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, intended for researchers and professionals in the field of drug development.
Introduction: The Rationale for Targeting CDK7
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating cell cycle progression and transcription.[1] CDK7 is a unique member of this family, possessing a dual function. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step in transcription initiation and elongation.[1][2]
Given its integral roles in two fundamental cellular processes frequently dysregulated in cancer, CDK7 represents a compelling target for anti-cancer therapy. Overexpression of CDK7 has been observed in various tumor types and is often associated with a poor prognosis.[3] Inhibition of CDK7 offers the potential to simultaneously halt cell proliferation and disrupt the transcriptional program that drives tumor growth and survival.
Discovery and Medicinal Chemistry of BS-181
BS-181 emerged from efforts to develop selective CDK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of kinases. Structure-activity relationship (SAR) studies on this scaffold have guided the optimization of potency and selectivity. While the specific synthetic route for this compound is not publicly detailed, the general synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multi-step reactions to construct the core and introduce various substituents. These synthetic strategies allow for the exploration of chemical space to identify compounds with desired pharmacological profiles.
BS-181 was identified as a highly selective inhibitor of CDK7. The dihydrochloride salt form is utilized to improve the compound's solubility and stability for research and potential therapeutic applications.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride | [3] |
| Molecular Formula | C22H32N6.2HCl | [3] |
| Molecular Weight | 453.45 g/mol | [3] |
| CAS Number | 1883548-83-1 | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Water: 45.34 mg/mL (100 mM), DMSO: 45.34 mg/mL (100 mM) | [3] |
| Storage | Store at +4°C | [3] |
Mechanism of Action
BS-181 exerts its anti-tumor effects primarily through the potent and selective inhibition of CDK7. This inhibition disrupts both the transcriptional and cell cycle regulatory functions of CDK7.
Inhibition of Transcription
As a component of TFIIH, CDK7 phosphorylates the serine 5 (Ser5) residue within the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event is crucial for the initiation of transcription. BS-181 treatment leads to a significant reduction in Pol II CTD Ser5 phosphorylation, thereby inhibiting transcription.[4] This transcriptional inhibition disproportionately affects genes with super-enhancers, which are often oncogenes that drive cancer cell proliferation and survival.
Induction of Cell Cycle Arrest and Apoptosis
As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1 and CDK2. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.[4] Prolonged cell cycle arrest ultimately triggers the apoptotic cascade. BS-181 treatment has been shown to downregulate anti-apoptotic proteins like XIAP and Bcl-2, while upregulating pro-apoptotic proteins such as Bax and activating executioner caspases like caspase-3.[2]
Preclinical Efficacy
In Vitro Activity
BS-181 has demonstrated potent inhibitory activity against CDK7 and a favorable selectivity profile against other kinases. It effectively inhibits the proliferation of a wide range of cancer cell lines.
Table 1: Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >10,000 |
| CDK4 | >10,000 |
| CDK6 | >10,000 |
| [Source: MedchemExpress, Selleck Chemicals][4][5] |
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| HCT116 | Colorectal Cancer | 11.5 - 15.3 |
| A549 | Lung Cancer | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| PC3 | Prostate Cancer | 11.5 - 37.3 |
| HepG2 | Liver Cancer | 11.5 - 37.3 |
| [Source: MedchemExpress][4] |
In Vivo Activity
In vivo studies using a mouse xenograft model with MCF-7 breast cancer cells have shown that BS-181 significantly inhibits tumor growth in a dose-dependent manner. Intraperitoneal administration of BS-181 at 10 mg/kg/day and 20 mg/kg/day resulted in 25% and 50% tumor growth reduction, respectively, without apparent toxicity.[5] BS-181 exhibits good in vivo stability with a plasma elimination half-life of 405 minutes in mice after a 10 mg/kg intraperitoneal injection.[6]
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in transcription and cell cycle control and the downstream effects of its inhibition by BS-181.
Caption: CDK7 signaling pathways and the inhibitory effect of BS-181.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of BS-181.
Caption: General experimental workflow for in vitro studies of BS-181.
Detailed Experimental Protocols
CDK7 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of BS-181 against the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 enzyme complex
-
CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS motif of the Pol II CTD)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted BS-181 or vehicle control.
-
Add the CDK7/Cyclin H/MAT1 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of BS-181 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes the measurement of cell viability in response to BS-181 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound prepared in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-RNA Polymerase II CTD (Ser5)
This protocol details the detection of changes in the phosphorylation of a key CDK7 substrate.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Polymerase II CTD (Ser5), anti-total RNA Polymerase II, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of BS-181 for a specified time (e.g., 4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Pol II (Ser5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Pol II and the loading control to ensure equal protein loading.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the biological roles of CDK7 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit CDK7, leading to the dual blockade of transcription and cell cycle progression, provides a strong rationale for its continued investigation. Future studies should focus on a more detailed characterization of its in vivo efficacy and safety profile in a broader range of cancer models. Further exploration of its potential in combination therapies, particularly with agents that target parallel or downstream pathways, may reveal synergistic anti-tumor effects and strategies to overcome potential resistance mechanisms. The development of more detailed synthetic routes and a comprehensive analysis of the physicochemical properties of the dihydrochloride salt will also be crucial for its advancement as a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BS 181 dihydrochloride | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
BS-181 Dihydrochloride: A Selective CDK7 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both the cell cycle and transcription. Dysregulation of CDK7 activity is a common feature in many cancers, making it an attractive therapeutic target. BS-181 has demonstrated significant anti-tumor activity in a range of cancer models by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental data and protocols to facilitate its use in cancer research and drug development.
Introduction to this compound
BS-181 is a pyrazolo[1,5-a]pyrimidine derivative that acts as a selective, ATP-competitive inhibitor of CDK7.[1][2] Its selectivity for CDK7 over other CDKs and kinases makes it a valuable tool for dissecting the specific roles of CDK7 in cellular processes and for exploring its therapeutic potential. By inhibiting CDK7, BS-181 disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation.[2][3] This dual mechanism of action contributes to its potent anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.[4][5]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride | [3] |
| Molecular Formula | C₂₂H₃₂N₆·2HCl | [3] |
| Molecular Weight | 453.45 g/mol | [3] |
| CAS Number | 1883548-83-1 | [3] |
| Appearance | White solid | |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Storage | Store at +4°C | [3] |
Mechanism of Action
BS-181 exerts its anti-cancer effects through the selective inhibition of CDK7, which impacts both cell cycle control and transcriptional regulation.
Inhibition of Cell Cycle Progression
CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[4] This is evidenced by a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6 and CDK2, and the down-regulation of G1 cyclins such as Cyclin D1.[4][6]
Disruption of Transcription
CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II) at serine 5 and 7 residues.[2] This phosphorylation is a critical step for transcription initiation and elongation. BS-181 inhibits this phosphorylation event, leading to a global disruption of transcription.[2][6] This transcriptional inhibition disproportionately affects genes with super-enhancers and short half-life transcripts, which often include key oncogenes and anti-apoptotic proteins like XIAP.[7]
References
- 1. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
BS-181 Dihydrochloride: A Potent and Selective CDK7 Inhibitor for Cell Cycle Regulation and Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 dihydrochloride is a synthetic, cell-permeable pyrazolo[1,5-a]pyrimidine-derived small molecule that acts as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a central regulator of both the cell cycle and transcription, CDK7 presents a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in cell cycle regulation, its anti-proliferative and pro-apoptotic effects in cancer cells, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1][2] The aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] CDK7 plays a dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), thereby regulating transcription.[1][3][4][5]
This compound was developed through computer-aided drug design as a selective inhibitor of CDK7.[3][5] Its ability to selectively target CDK7 over other CDKs provides a valuable tool for dissecting the specific roles of this kinase and presents a promising avenue for the development of targeted cancer therapies.
Mechanism of Action
BS-181 exerts its biological effects through the competitive inhibition of the ATP-binding site of CDK7. This inhibition prevents the phosphorylation of key CDK7 substrates, leading to a cascade of downstream events that culminate in cell cycle arrest and apoptosis.
Inhibition of CDK-Activating Kinase (CAK) Activity
As a core component of the CAK complex, CDK7 is responsible for the activating phosphorylation of downstream CDKs that drive cell cycle progression. By inhibiting CDK7, BS-181 prevents the activation of these CDKs, leading to a halt in the cell cycle.[6] Specifically, treatment with BS-181 has been shown to attenuate the phosphorylation of CDK1 and CDK2.[6]
Inhibition of Transcription
BS-181 also impacts transcription by inhibiting the CDK7-mediated phosphorylation of the serine 5 residue (Ser5) within the C-terminal domain (CTD) of RNA polymerase II.[4][5] This phosphorylation is a critical step in the initiation of transcription. Inhibition of this process can lead to the downregulation of key proteins with short half-lives, such as the anti-apoptotic protein XIAP and the cell cycle regulator Cyclin D1.[5]
The signaling pathway illustrating the mechanism of action of BS-181 is depicted below:
Caption: Mechanism of action of this compound.
Quantitative Data
The potency and selectivity of BS-181 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21[3][4] | - |
| CDK2 | 880[3][4][7] | >40-fold[1] |
| CDK5 | 3000[4] | >140-fold |
| CDK9 | 4200[4] | >200-fold |
| CDK1 | >3000[7] | >140-fold |
| CDK4 | >3000[7] | >140-fold |
| CDK6 | >3000[7] | >140-fold |
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 15.1 - 20[4] | 72 |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3[4] | 72 |
| BGC823 | Gastric Cancer | Not explicitly stated, but effective at 1, 10, 20 µM[8] | 24 - 72[5] |
| Various | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3[4] | 72 |
Table 3: In Vivo Efficacy of BS-181 in a Mouse Xenograft Model
| Animal Model | Tumor Type | Dosage | Treatment Duration | Tumor Growth Inhibition |
| Nude Mice | MCF-7 Xenograft | 10 mg/kg/day (i.p.) | 14 days | 25%[1][7] |
| Nude Mice | MCF-7 Xenograft | 20 mg/kg/day (i.p.) | 14 days | 50%[1][7] |
Effects on Cell Cycle Regulation
BS-181 treatment leads to a significant perturbation of the cell cycle, primarily inducing a G1 phase arrest.[4][6] This is a direct consequence of the inhibition of CDK7's CAK activity, which prevents the activation of CDKs required for the G1/S transition. Flow cytometry analysis of BS-181-treated cells reveals an accumulation of cells in the G1 phase, with a concomitant decrease in the S and G2/M phase populations.[4][5]
At higher concentrations and/or longer exposure times, a sub-G1 peak becomes apparent, which is indicative of apoptosis.[4] This suggests that prolonged cell cycle arrest induced by BS-181 ultimately triggers programmed cell death.
Induction of Apoptosis
In addition to cell cycle arrest, BS-181 is a potent inducer of apoptosis in cancer cells.[4][5] The pro-apoptotic effects of BS-181 are mediated through both intrinsic and extrinsic pathways.
-
Downregulation of Anti-apoptotic Proteins: BS-181 treatment leads to a decrease in the expression of anti-apoptotic proteins such as XIAP and Bcl-2.[5]
-
Upregulation of Pro-apoptotic Proteins: Conversely, the expression of pro-apoptotic proteins like Bax and Caspase-3 is increased.[5]
-
Extrinsic Pathway Activation: In T-cell acute lymphoblastic leukemia (T-ALL) cells, BS-181 has been shown to upregulate TRAIL, DR4, and DR5, and downregulate c-FLIP, thereby sensitizing the cells to TRAIL-induced apoptosis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
Objective: To determine the IC50 of BS-181 against CDK7 and other kinases.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant CDK7 complex, Histone H1, and the diluted BS-181.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each BS-181 concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (CCK-8)
Objective: To determine the anti-proliferative effect of BS-181 on cancer cells.[2]
Materials:
-
Cancer cell line of interest (e.g., BGC823)[2]
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of BS-181 for 48 hours.[2]
-
Add CCK-8 reagent to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of BS-181 on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)[8]
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with BS-181 at the desired concentration for 24 hours.[8]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[8]
The general workflow for in vitro analysis of BS-181 is depicted below:
Caption: General experimental workflow for in vitro studies of BS-181.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for CDK7. Its dual mechanism of inhibiting both cell cycle progression and transcription provides a powerful strategy for targeting cancer cells. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the potential of BS-181 and other CDK7 inhibitors in oncology.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
BS-181 Dihydrochloride: A Technical Guide to Its Core Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 dihydrochloride is a potent and selective small molecule inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription.[3] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3][4] Due to the frequent overexpression of CDK7 in various cancers, it has emerged as a promising target for anticancer drug development.[3] BS-181 demonstrates significant antitumor activity by inducing cell cycle arrest and apoptosis in a range of cancer cells.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways through which BS-181 induces apoptosis, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting CDK7 to Induce Apoptosis
BS-181 exerts its biological effects through the highly selective inhibition of CDK7. This inhibition disrupts two fundamental cellular processes: cell cycle progression and transcription, ultimately leading to programmed cell death, or apoptosis.
-
Cell Cycle Arrest: By inhibiting CDK7's function as a CAK, BS-181 prevents the activation of downstream CDKs that are necessary for the cell to progress through the G1/S and G2/M checkpoints.[5] This leads to an accumulation of cells in the G1 phase of the cell cycle.[2][6] At lower concentrations, this G1 arrest is the predominant effect, while at higher concentrations, the cells are pushed towards apoptosis, as indicated by an increase in the sub-G1 population.[2]
-
Transcriptional Inhibition: BS-181's inhibition of the TFIIH-associated CDK7 activity leads to reduced phosphorylation of the RNA polymerase II CTD at serine 5.[2][4] This suppression of transcriptional machinery disproportionately affects genes with short half-lives, including several key anti-apoptotic proteins. This transcriptional disruption contributes significantly to the pro-apoptotic environment created by the compound.
Quantitative Data: In Vitro Efficacy of BS-181
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of BS-181 from various studies.
Table 1: Inhibitory Concentration (IC50) of BS-181 Against Various Kinases
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1/cycB | 8100 | >385-fold |
| CDK4/CycD1 | 33000 | >1500-fold |
| CDK6/cycD1 | 47000 | >2200-fold |
Data compiled from multiple sources.[2][3][7]
Table 2: Anti-proliferative Activity (IC50) of BS-181 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7, MDA-MB-231, etc. | 15.1 - 20.0 |
| Colorectal Cancer | COLO-205, HCT-116 | 11.5 - 15.3 |
| Lung Cancer | A549, NCI-460 | 11.5 - 37.3 |
| Osteosarcoma | U2OS, SaOS2 | 11.5 - 37.3 |
| Prostate Cancer | PC3, LNCaP | 11.5 - 37.3 |
| T-cell ALL | Jurkat A3 | 14.5 |
| T-cell ALL | U937 | 16.4 |
| Cervical Cancer | HeLa | 17.3 |
Data compiled from multiple sources.[2][7][8]
Table 3: BS-181 Induced Apoptosis and Mitochondrial Membrane Potential (ΔΨm) Loss in Jurkat T-cells
| Treatment Group (20h) | % Apoptotic Cells (Sub-G1) | % Cells with ΔΨm Loss |
| JT/Neo (Control) | - | - |
| JT/Neo + 10 µM BS-181 | 23.2% | 27.0% |
| JT/Neo + 15 µM BS-181 | 54.8% | 66.0% |
| JT/BCL-2 + 15 µM BS-181 | No significant increase | No significant increase |
Data from a study on Jurkat T-cell leukemia clones (JT/Neo) and those overexpressing BCL-2 (JT/BCL-2).[8]
Apoptosis Induction Pathways
BS-181 induces apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[9][11] The balance between these opposing factions determines the cell's fate.[11]
BS-181 disrupts this balance in favor of apoptosis by:
-
Downregulating Anti-Apoptotic Proteins: Treatment with BS-181 has been shown to decrease the expression of Bcl-2.[4][12]
-
Upregulating Pro-Apoptotic Proteins: BS-181 treatment leads to an increase in the expression of the pro-apoptotic protein Bax.[4][12]
-
BAK Activation: In Jurkat T-cells, BS-181 induces the activation of BAK, another key pro-apoptotic effector protein.[5][8]
This shift in the Bax/Bcl-2 ratio and activation of BAK leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[8] Cytosolic cytochrome c then triggers the activation of caspase-9, the initiator caspase of the intrinsic pathway, which in turn activates downstream executioner caspases like caspase-3.[5]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.
Studies in human T-ALL Jurkat cells have revealed that BS-181 can trigger this pathway by:
-
Upregulating Death Ligands and Receptors: BS-181 treatment increases the cell surface expression of TNF-related apoptosis-inducing ligand (TRAIL) and its cognate death receptors, DR4 and particularly DR5.[5][8]
-
Downregulating c-FLIP: The compound causes the downregulation of c-FLIP, an intracellular inhibitor of caspase-8.[5]
-
Caspase-8 Activation: The upregulation of death receptors and downregulation of c-FLIP facilitates the activation of the initiator caspase-8.[5]
Crosstalk and Executioner Phase
Activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria to activate Bax and Bak, thus providing a direct link and amplification loop between the extrinsic and intrinsic pathways.[5]
Both pathways converge on the activation of executioner caspases, primarily caspase-3 .[12][13] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][13]
Visualizations: Signaling Pathways and Workflows
Caption: BS-181 induced apoptosis signaling cascade.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. dovepress.com [dovepress.com]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to BS-181 Dihydrochloride: Targeting, Affinity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BS-181 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the compound's target protein, binding affinities, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Core Target and Mechanism of Action
This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[2][3]
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[1][3] By inhibiting CDK7, BS-181 disrupts both of these fundamental cellular processes, leading to cell cycle arrest and the suppression of transcription, particularly of genes with super-enhancers that are crucial for cancer cell identity and survival.[3]
Binding Affinity and Selectivity
BS-181 exhibits high affinity for its primary target, CDK7, with a half-maximal inhibitory concentration (IC50) of 21 nM in cell-free assays.[2][4][5][6][7][8][9][10][11][12][13] Its selectivity has been demonstrated through profiling against a panel of other kinases.
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | ~143-fold |
| CDK9 | 4200 | ~200-fold |
| CDK1 | >10,000 | >476-fold |
| CDK4 | >10,000 | >476-fold |
| CDK6 | >10,000 | >476-fold |
Data compiled from multiple sources.[2][4][5][7][9][12]
BS-181 demonstrates over 40-fold selectivity for CDK7 compared to CDK2 and shows minimal activity against CDK1, CDK4, and CDK6 at concentrations up to 10 µM.[1][4][5]
Cellular Activity
In cellular assays, BS-181 effectively inhibits the growth of a variety of cancer cell lines.
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7, etc. | 15.1 - 20 |
| Colorectal Cancer | HCT116, etc. | 11.5 - 15.3 |
| Lung Cancer | A549, etc. | 11.5 - 37.3 |
| Osteosarcoma | U2OS, etc. | 11.5 - 37.3 |
| Prostate Cancer | PC3, etc. | 11.5 - 37.3 |
| Liver Cancer | HepG2, etc. | 11.5 - 37.3 |
Data compiled from multiple sources.[4][5][7][9]
The anti-proliferative effects of BS-181 are attributed to its ability to induce cell cycle arrest, primarily in the G1 phase, and to trigger apoptosis.[4][7][9][14] A key molecular effect observed in cells treated with BS-181 is the inhibition of phosphorylation of the RNA polymerase II CTD at Serine 5.[4][7][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BS-181.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of BS-181 against CDK7 and other kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted BS-181, the kinase substrate, and the recombinant CDK7 enzyme.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][12][15][16]
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol details the method to assess the effect of BS-181 on the phosphorylation of a key CDK7 substrate in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II CTD, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BS-181 for a specified time (e.g., 4 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.[9]
-
Quantify the band intensities to determine the relative levels of phosphorylated and total RNA Polymerase II.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of BS-181 on the cell cycle distribution of a cell population.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with BS-181 for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[17][18][19][20]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by BS-181 and a typical experimental workflow.
Caption: CDK7 signaling pathways and the inhibitory action of BS-181.
Caption: Experimental workflow for IC50 determination of BS-181.
Conclusion
This compound is a potent and selective inhibitor of CDK7 with demonstrated anti-proliferative activity in a range of cancer cell lines. Its dual mechanism of action, targeting both transcription and cell cycle progression, makes it an attractive candidate for further investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological effects and therapeutic potential of BS-181.
References
- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. CDK7 inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [en.bio-protocol.org]
- 5. news-medical.net [news-medical.net]
- 6. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [bio-protocol.org]
- 7. device.report [device.report]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. courses.edx.org [courses.edx.org]
- 11. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. vet.cornell.edu [vet.cornell.edu]
The Structural Activity Relationship of BS-181 Dihydrochloride: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective CDK7 Inhibitor
BS-181 dihydrochloride, a pyrazolo[1,5-a]pyrimidine derivative, has emerged as a significant tool compound and potential therapeutic agent due to its high selectivity as an inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of BS-181, detailing its mechanism of action, and providing experimental protocols for its study.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride | [1] |
| Molecular Formula | C₂₂H₃₄Cl₂N₆ | [1] |
| Molecular Weight | 453.45 g/mol | [1] |
| CAS Number | 1397219-81-6 | [1] |
| Mechanism of Action | ATP-competitive inhibitor of CDK7 | [1] |
Structural Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-mimetic, capable of interacting with the hinge region of the ATP-binding pocket of various kinases. The potency and selectivity of BS-181 are dictated by the specific substitutions at the 3, 5, and 7-positions of this core structure.
While a detailed SAR study with a wide range of BS-181 analogs is not extensively published in a single source, analysis of related pyrazolo[1,5-a]pyrimidine CDK inhibitors allows for the deduction of key structural determinants for activity.
Key Structural Features for Activity:
-
Pyrazolo[1,5-a]pyrimidine Core: Essential for binding to the kinase hinge region.
-
Substituents at the 3-position: The isopropyl group at this position likely contributes to favorable hydrophobic interactions within the ATP-binding pocket.
-
Amino Substituents at the 5- and 7-positions: These positions are critical for establishing selectivity and potency. The nature of the amine substituents can significantly influence interactions with amino acid residues outside the hinge region, thereby fine-tuning the inhibitor's profile. For instance, the N5-(6-aminohexyl) and N7-(phenylmethyl) groups in BS-181 are crucial for its high affinity and selectivity for CDK7.
Quantitative Analysis of Inhibitory Activity
BS-181 exhibits high selectivity for CDK7 over other cyclin-dependent kinases. The following table summarizes the in vitro inhibitory activity of BS-181 against a panel of kinases.
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. CDK7 | Reference |
| CDK7 | 21 | 1 | [1] |
| CDK2 | 880 | 42 | [1] |
| CDK1 | >3,000 | >143 | [1] |
| CDK4 | >3,000 | >143 | [1] |
| CDK5 | >3,000 | >143 | [1] |
| CDK9 | >3,000 | >143 | [1] |
Signaling Pathway of BS-181 Action
BS-181 exerts its anti-cancer effects by inhibiting the dual functions of CDK7 in cell cycle regulation and transcription. Inhibition of CDK7's kinase activity leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Signaling pathway of BS-181.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro CDK7 Kinase Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of BS-181 against recombinant CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from BPS Bioscience, #79603).[2]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (10 mM stock solution).
-
CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS sequence).
-
This compound (stock solution in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white plates.
Procedure:
-
Prepare serial dilutions of BS-181 in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted BS-181 or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the CDK7/Cyclin H/MAT1 enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (final concentration of ATP is typically at or near the Km).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each BS-181 concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure to analyze the effect of BS-181 on the cell cycle distribution of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[3]
-
Flow cytometer.
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of BS-181 or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).[4]
In Vivo Tumor Xenograft Study
This protocol describes a typical in vivo efficacy study of BS-181 in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old).[5]
-
MCF-7 cells.
-
Matrigel.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG 300, 5% Tween 80, 45% saline).
-
Calipers.
Procedure:
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer BS-181 (e.g., 10 or 20 mg/kg) or vehicle solution to the mice daily via intraperitoneal injection.[1]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK7 inhibitor like BS-181.
Caption: Preclinical evaluation workflow.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of CDK7 and a promising lead compound for the development of novel anti-cancer therapeutics. A thorough understanding of its structural activity relationship is crucial for the design of next-generation CDK7 inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of BS-181 and its analogs.
References
The Core Modulation of Signaling Pathways by BS-181 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a significant therapeutic target in oncology. This technical guide provides a comprehensive overview of the signaling pathways modulated by BS-181, detailed experimental protocols for its characterization, and quantitative data to support its preclinical evaluation.
Mechanism of Action
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7. Its primary mechanism involves the inhibition of the kinase activity of the CDK7/Cyclin H/MAT1 complex, which plays a dual role in cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II) at serine 5 (Ser5). This phosphorylation is a critical step in the initiation of transcription. BS-181 inhibits this phosphorylation, leading to a global down-regulation of transcription.
-
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.
The combined effect of transcriptional inhibition and cell cycle arrest ultimately leads to apoptosis in cancer cells.
Data Presentation
Kinase Selectivity of BS-181
The following table summarizes the in vitro inhibitory activity of BS-181 against a panel of cyclin-dependent kinases.
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | 1x |
| CDK2 | 880 | >40x |
| CDK5 | 3000 | >140x |
| CDK9 | 4200 | >200x |
| CDK1 | >1000 | >47x |
| CDK4 | >1000 | >47x |
| CDK6 | >1000 | >47x |
Data compiled from multiple sources.[2][4]
Anti-proliferative Activity of BS-181 in Cancer Cell Lines
The table below presents the half-maximal inhibitory concentration (IC50) of BS-181 in various cancer cell lines, demonstrating its broad anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC823 | Gastric Cancer | 17-22 |
| MKN28 | Gastric Cancer | 17-22 |
| SGC-7901 | Gastric Cancer | 17-22 |
| AGS | Gastric Cancer | 17-22 |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| HCT-116 | Colorectal Cancer | 11.5 - 15.3 |
| HT-29 | Colorectal Cancer | 11.5 - 15.3 |
| A549 | Lung Cancer | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| PC-3 | Prostate Cancer | 11.5 - 37.3 |
| HepG2 | Liver Cancer | 11.5 - 37.3 |
Data compiled from multiple sources.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways affected by BS-181.
Caption: this compound signaling pathway modulation.
Experimental Protocols
In Vitro CDK7 Kinase Assay
This protocol is designed to determine the inhibitory activity of BS-181 on CDK7 kinase.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted BS-181 or vehicle control.
-
Add 2.5 µL of a solution containing the CDK7 enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for CDK7).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of BS-181 and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for an in vitro kinase assay.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of BS-181 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BGC823)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear-bottom black plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of BS-181 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the BS-181 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for a cell proliferation assay.
Western Blot Analysis for Phospho-RNA Polymerase II
This protocol is used to detect the inhibition of CDK7-mediated phosphorylation of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-total RNA Pol II
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of BS-181 for a specified time (e.g., 4 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Ser5 RNA Pol II overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RNA Pol II as a loading control.
Caption: Workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of BS-181 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with BS-181 at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by BS-181.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with BS-181 for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer and analyze the samples immediately on a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Workflow for an apoptosis assay.
Conclusion
This compound is a highly selective and potent inhibitor of CDK7 with significant anti-cancer activity across a range of tumor types. Its dual mechanism of action, targeting both transcription and cell cycle progression, makes it a promising candidate for further preclinical and clinical development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to effectively evaluate and characterize the therapeutic potential of BS-181 and other CDK7 inhibitors.
References
Preclinical Profile of BS-181 Dihydrochloride: A Selective CDK7 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BS-181 is a potent and selective pyrazolo[1,5-a]pyrimidine-derived inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating the cell cycle and transcription.[2] Its overexpression is a common feature in various cancers, making it a compelling target for anticancer drug development.[2] Preclinical studies have demonstrated that BS-181 effectively inhibits CDK7, leading to cell cycle arrest, apoptosis, and significant antitumor activity in a range of cancer models both in vitro and in vivo. This document provides a comprehensive overview of the preclinical data on BS-181, detailing its mechanism of action, efficacy across different cancer types, and associated experimental methodologies.
Mechanism of Action
BS-181 exerts its anticancer effects primarily through the selective inhibition of CDK7. This inhibition disrupts two critical cellular processes: cell cycle progression and transcription.
-
Cell Cycle Regulation: CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, predominantly at the G1 phase.[1]
-
Transcriptional Regulation: As a component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[1][2] BS-181 blocks the phosphorylation of Pol II at Serine 5, thereby inhibiting transcription.[1][3] This leads to the downregulation of key oncogenes and cell cycle proteins, such as Cyclin D1.[1]
The dual inhibition of cell cycle and transcription ultimately induces apoptosis in cancer cells.[1][2][4]
Quantitative Data
Kinase Inhibitory Activity
BS-181 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[2][4]
| Kinase | IC₅₀ (nM) |
| CDK7 | 21 [1][4] |
| CDK2 | 880[1][2] |
| CDK5 | 3000[1] |
| CDK9 | 4200[1] |
| CDK1 | >3000[1][2] |
| CDK4 | >3000[1][2] |
| CDK6 | >3000[1][2] |
Table 1: In vitro inhibitory concentrations (IC₅₀) of BS-181 against a panel of CDKs.
In Vitro Anti-proliferative Activity
BS-181 has shown anti-proliferative effects across a wide range of cancer cell lines.
| Cancer Type | Cell Line(s) | IC₅₀ Range (µM) |
| Colorectal Cancer | HCT116, HT29, etc. | 11.5 - 15.3[1] |
| Breast Cancer | MCF-7, MDA-MB-231, etc. | 15.1 - 20[1] |
| Gastric Cancer | MKN28, SGC-7901, AGS, BGC823 | 17 - 22[3] |
| Various | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3[1] |
Table 2: In vitro anti-proliferative activity (IC₅₀) of BS-181 in various human cancer cell lines after 48-72 hours of treatment.[1][3]
In Vivo Antitumor Efficacy
In vivo studies using xenograft models have confirmed the antitumor activity of BS-181.
| Cancer Model | Dosing Regimen | Duration | Tumor Growth Inhibition |
| MCF-7 Xenograft | 10 mg/kg/day (i.p.) | 14 days | 25%[1][2] |
| MCF-7 Xenograft | 20 mg/kg/day (i.p.) | 14 days | 50%[1][2] |
| Gastric Cancer Xenograft | 10 mg/kg/day or 20 mg/kg/day (i.p.) | 2 weeks | Significant inhibition (dose-dependent)[3] |
Table 3: In vivo efficacy of BS-181 in mouse xenograft models.
Pharmacokinetics
Pharmacokinetic analysis in mice revealed favorable in vivo stability.
| Parameter | Value |
| Plasma Elimination Half-life (t₁/₂) | 405 minutes[2] |
| Administration Route | Intraperitoneal (i.p.) |
| Dose | 10 mg/kg[2] |
Table 4: Pharmacokinetic profile of BS-181 in mice.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to determine the IC₅₀ values of BS-181 against various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of BS-181 dihydrochloride for a specified period (e.g., 72 hours).[1]
-
Assay: A cell viability reagent such as MTT or CCK-8 is added to each well.[3] These assays measure the metabolic activity of viable cells.
-
Quantification: The absorbance is measured using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
Cell Cycle Analysis
This protocol is used to assess the effect of BS-181 on cell cycle distribution.
Methodology:
-
Treatment: Cells are treated with BS-181 at various concentrations (e.g., 0-50 µM) for a set time, such as 24 hours.[1]
-
Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified. Studies show BS-181 treatment leads to an increase in the G1 population and, at higher concentrations, an accumulation in the sub-G1 phase, which is indicative of apoptosis.[1]
Western Blot Analysis
This protocol is used to determine the effect of BS-181 on protein expression and phosphorylation status.
Methodology:
-
Lysate Preparation: Cells are treated with BS-181 for a specified duration (e.g., 4 hours) and then lysed to extract total protein.[1]
-
Protein Quantification: Protein concentration is determined using an assay like the BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser5, Cyclin D1, total CDK4).
-
Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the signal is detected using a chemiluminescence substrate. Results typically show that BS-181 inhibits the phosphorylation of RNA Pol II and down-regulates Cyclin D1 and CDK4 expression.[1]
In Vivo Xenograft Model
This protocol evaluates the antitumor efficacy of BS-181 in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. BS-181 is administered, typically via intraperitoneal (i.p.) injection, at specified doses (e.g., 5 or 10 mg/kg twice daily) for a set period (e.g., 14 days).[1][3]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor size in the treated groups to the control group. Studies show BS-181 significantly inhibits tumor growth in a dose-dependent manner without apparent toxicity.[2][3]
Conclusion
The preclinical data for this compound strongly support its development as an anticancer agent. Its potent and selective inhibition of CDK7 provides a dual mechanism of action that effectively induces cell cycle arrest and apoptosis in a broad range of cancer cell lines. Furthermore, BS-181 has demonstrated significant and well-tolerated antitumor activity in in vivo models. These findings establish BS-181 as a promising candidate for further clinical investigation in cancer therapy.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
BS-181 Dihydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-a]pyrimidine derivative, it demonstrates significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, making it a valuable tool for cancer research and drug development.[1][3] This document provides detailed application notes and in vitro experimental protocols for the use of this compound.
Mechanism of Action
BS-181 selectively targets CDK7, a crucial kinase involved in both cell cycle regulation and transcription.[1] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs such as CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.
By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes. This leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[1][3] The inhibition of RNAPII phosphorylation by BS-181 also leads to the downregulation of key anti-apoptotic proteins like XIAP and cell cycle regulators such as Cyclin D1.[1]
Caption: Mechanism of action of BS-181 targeting the CDK7 complex.
Quantitative Data
In Vitro Kinase Inhibitory Activity of BS-181
| Kinase Target | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| IC50 values represent the concentration of BS-181 required to inhibit 50% of the kinase activity.[1][3] |
In Vitro Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| Breast Cancer | MDA-MB-231 | 15.1 - 20 |
| Breast Cancer | T47D | 15.1 - 20 |
| Breast Cancer | ZR-75-1 | 15.1 - 20 |
| Colorectal Cancer | COLO-205 | 11.5 - 15.3 |
| Colorectal Cancer | HCT-116 | 11.5 - 15.3 |
| Lung Cancer | A549 | 11.5 - 37.3 |
| Lung Cancer | NCI-H460 | 11.5 - 37.3 |
| Osteosarcoma | U2OS | 11.5 - 37.3 |
| Prostate Cancer | PC3 | 11.5 - 37.3 |
| IC50 values were determined after 72 hours of treatment.[1][3] |
Experimental Protocols
CDK7 Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted for determining the IC50 of BS-181 against CDK7.
Caption: Workflow for CDK7 Kinase Assay.
Materials:
-
Recombinant CDK7/cyclin H/MNAT1 enzyme
-
Kinase reaction buffer
-
Substrate peptide (e.g., Cdk7/9tide)
-
ATP
-
This compound
-
Adapta™ Universal Kinase Assay Kit (or similar TR-FRET based assay)
-
384-well assay plates
Procedure:
-
Prepare BS-181 Dilution Series: Prepare a serial dilution of BS-181 in 100% DMSO at 100-fold the final desired concentrations.
-
Prepare Kinase Solution: Dilute the CDK7/cyclin H/MNAT1 enzyme to a 4x working concentration in kinase reaction buffer. The optimal concentration should be determined experimentally to be near the EC80 value.
-
Prepare Substrate/ATP Solution: Prepare a 2x working solution of the substrate peptide and ATP in kinase reaction buffer. The ATP concentration should be at the Km for the enzyme.
-
Assay Assembly:
-
Add 2.5 µL of the BS-181 dilution series to the wells of a 384-well plate.
-
Add 2.5 µL of the 4x kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.
-
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Add the Adapta™ detection solution containing the Eu-labeled antibody and Alexa Fluor® 647 tracer.
-
Detection Incubation: Cover the plate and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the BS-181 concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT or CCK-8)
This protocol determines the effect of BS-181 on cancer cell proliferation and viability.
Caption: Workflow for Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8)
-
DMSO (for solubilizing BS-181 and formazan crystals in MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare a serial dilution of BS-181 in complete medium. Remove the old medium from the cells and add 100 µL of the BS-181 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Solubilization (for MTT assay only): After the 4-hour incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of RNAPII and the expression levels of XIAP and Cyclin D1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RNAPII Ser5, anti-XIAP, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of BS-181 for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of BS-181 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with BS-181 for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population and a decrease in the S and G2/M populations would be indicative of a G1 cell cycle arrest.
References
Application Notes and Protocols for BS-181 Dihydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 value of 21 nM.[1][2][3] It exhibits over 40-fold selectivity for CDK7 compared to other CDKs such as CDK1, 2, 4, 5, 6, and 9.[2] By inhibiting CDK7, BS-181 disrupts the cell cycle and transcription, leading to cell cycle arrest, primarily in the G1 phase, and subsequent apoptosis in various cancer cell lines.[1][2][3][4] These application notes provide detailed protocols for the dissolution and use of BS-181 dihydrochloride in cell culture experiments.
Mechanism of Action
CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.
BS-181 exerts its anti-proliferative effects by inhibiting the kinase activity of CDK7. This inhibition prevents the phosphorylation of CDK7's substrates, leading to two main downstream effects:
-
Cell Cycle Arrest: The lack of activation of other CDKs, such as CDK2, prevents the cell from progressing through the G1/S checkpoint, leading to an accumulation of cells in the G1 phase of the cell cycle.[1][3][4]
-
Induction of Apoptosis: Inhibition of transcription and disruption of the cell cycle machinery ultimately trigger programmed cell death, or apoptosis.[1][2] Studies have shown that BS-181 can induce the extrinsic apoptosis pathway by upregulating TRAIL and its death receptors, DR4 and DR5.[4]
Caption: Mechanism of action of BS-181 as a CDK7 inhibitor.
Quantitative Data
The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 453.45 g/mol | , |
| Chemical Formula | C₂₂H₃₂N₆·2HCl | , |
| Purity | ≥98% | , |
| IC50 for CDK7 | 21 nM | , |
| Solubility in Water | Up to 100 mM (45.34 mg/mL) | , |
| Solubility in DMSO | Up to 100 mM (45.34 mg/mL) | , |
| Storage (Powder) | Store at +4°C or -20°C for long-term storage. | ,[5], |
| Storage (Solutions) | Prepare fresh or store at -80°C for up to 6 months. Solutions are reported to be unstable. | [5],[6] |
Note: The solubility of the monohydrochloride salt has been reported as 25 mg/mL in DMSO and 10 mg/mL in PBS (pH 7.2).[7] Always refer to the manufacturer's product-specific datasheet.
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 453.45 g/mol × 1000 mg/g = 4.53 mg
-
-
Weigh the compound: Carefully weigh out 4.53 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Ensure complete dissolution: Vortex the tube for 30-60 seconds. If necessary, gently warm the solution to 37°C or use a sonicator bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6] It is recommended to prepare fresh solutions for optimal activity, as some sources suggest instability in solution.[5]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution:
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
Where:
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (10 mM = 10,000 µM)
-
V₂ = Final volume of working solution
-
C₂ = Final concentration of working solution
-
-
-
Prepare the working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the treated samples. In the example above, the final DMSO concentration is 0.1%.
-
Treat the cells: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration.
Important Considerations:
-
Solubility in Media: While BS-181 is soluble in aqueous solutions, high concentrations may precipitate in cell culture media. It is recommended to prepare working solutions fresh and visually inspect for any signs of precipitation before adding to cells. If precipitation occurs, sonication may help to redissolve the compound.[8]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: A typical workflow for dissolving and using BS-181.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BS-181 HCl Datasheet DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
Application Notes and Protocols: Determining the Optimal Concentration of BS-181 Dihydrochloride for MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] CDK7 is a critical component of the cell cycle machinery and transcriptional regulation, making it an attractive target for cancer therapy.[1][6] In breast cancer cell lines such as MCF-7, BS-181 has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis.[1][2][4] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for experiments using MCF-7 cells, including detailed protocols and data presentation.
Data Presentation
The effective concentration of this compound in MCF-7 cells can vary depending on the specific experimental endpoint. The following table summarizes the reported quantitative data for various assays.
| Parameter | Cell Line | Concentration Range | Incubation Time | Effect | Reference |
| IC50 (Cell Growth Inhibition) | Breast Cancer Cell Lines | 15.1 µM - 20 µM | 72 hours | Inhibition of cell growth | [2][7][8] |
| IC50 (General Cancer Cell Lines) | Various | 11.5 µM - 37.3 µM | 72 hours | Inhibition of cell growth | [1][2][3][8] |
| Cell Cycle Arrest (G1 phase) | MCF-7 | 0 - 50 µM (low concentrations) | 24 hours | Increase in G1 phase cell population | [2][7][9] |
| Apoptosis (Sub-G1 peak) | MCF-7 | 0 - 50 µM (higher concentrations) | 24 hours | Accumulation of cells in sub-G1 phase | [2][7][9] |
| Inhibition of RNA Polymerase II CTD Phosphorylation (Ser5) | MCF-7 | 0 - 50 µM | 4 hours | Inhibition of phosphorylation | [2][7][8] |
| Inhibition of RB Phosphorylation (Ser795 & Ser821) | MCF-7 | Apparent IC50 of 15 µM | Not Specified | Inhibition of phosphorylation | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on MCF-7 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask.
-
When cells reach 70-80% confluency, trypsinize and resuspend them in fresh medium.
-
Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 µM to 100 µM. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of BS-181 in MCF-7 Cells
Caption: Mechanism of action of BS-181 in MCF-7 cells.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for cell viability assay.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BS-181 Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with demonstrated anti-tumor activity in various cancer models.[1][2][3] As a key regulator of both the cell cycle and transcription, CDK7 is a compelling target for cancer therapy.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, guidance on solution preparation, and an overview of its mechanism of action.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation and elongation of transcription.[6][7] In many cancers, CDK7 is overexpressed, leading to uncontrolled cell proliferation and dependence on high levels of transcription, making it an attractive therapeutic target.[4][5] BS-181 is a selective inhibitor of CDK7 with an IC50 of 21 nM, demonstrating over 40-fold selectivity for CDK7 over other CDKs.[1][2][3] In vivo studies have shown that BS-181 can inhibit tumor growth in xenograft models, making it a valuable tool for preclinical cancer research.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 453.45 g/mol | [1] |
| Formula | C₂₂H₃₂N₆·2HCl | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at +4°C | [1] |
Mechanism of Action: CDK7 Inhibition
BS-181 exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK7. This inhibition disrupts two critical cellular processes:
-
Cell Cycle Arrest: By inhibiting CDK7, BS-181 prevents the activation of cell cycle-dependent kinases (CDK1, CDK2, CDK4, CDK6), leading to cell cycle arrest, primarily at the G1 phase.[8]
-
Transcriptional Repression: Inhibition of CDK7's role within the TFIIH complex leads to reduced phosphorylation of RNA polymerase II, thereby suppressing the transcription of key oncogenes and survival factors.[7]
This dual mechanism ultimately induces apoptosis in cancer cells.
In Vivo Mouse Model Dosages and Administration
Published studies have demonstrated the efficacy of this compound in inhibiting tumor growth in mouse xenograft models. The following table summarizes the dosages and administration routes used in studies with MCF-7 (human breast adenocarcinoma) and BGC-823 (human gastric carcinoma) cell lines.
| Parameter | MCF-7 Xenograft Model | BGC-823 Xenograft Model | Reference |
| Mouse Strain | Nude mice (e.g., BALB/c-nu) | Nude mice (e.g., BALB/c-nu) | [3][8] |
| Dosage | 10 mg/kg/day and 20 mg/kg/day | 10 mg/kg/day and 20 mg/kg/day | [3][8] |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection | [3][8] |
| Treatment Schedule | Daily for 2 weeks | Twice daily (5 mg/kg or 10 mg/kg per injection) for 14 days | [8] |
| Vehicle | 10% DMSO / 50 mM HCl / 5% Tween 20 / 85% saline | 10% dimethyl sulfoxide/50 mM HCl/5% Tween 20/85% saline | [7] |
| Observed Efficacy | Dose-dependent reduction in tumor growth (25% at 10 mg/kg/day, 50% at 20 mg/kg/day) | Significant inhibition of tumor growth | [3][8] |
| Toxicity | No apparent toxicity | Well-tolerated | [3][7] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Hydrochloric acid (HCl), 50 mM, sterile
-
Tween 20, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile conical tube, dissolve the this compound powder in DMSO to make a 10% DMSO solution. Vortex thoroughly to ensure complete dissolution.
-
Add the 50 mM HCl solution.
-
Add the Tween 20 to a final concentration of 5%.
-
Bring the solution to the final volume with sterile saline (85% of the total volume).
-
Vortex the final solution until it is homogeneous.
-
Prepare the formulation fresh daily before administration.
BGC-823 Human Gastric Carcinoma Xenograft Model
Materials:
-
BGC-823 human gastric carcinoma cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Nude mice (e.g., BALB/c-nu, 4-6 weeks old)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Culture BGC-823 cells in a T75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and centrifuge.
-
Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 2 x 10⁷ cells/mL.[6]
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each nude mouse.[6]
-
Monitor the mice for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: Volume = (length × width²)/2 .[5]
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[8]
-
Administer this compound or the vehicle control intraperitoneally according to the desired dosage and schedule.
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Adhere to institutional guidelines for animal welfare and humane endpoints (e.g., tumor size exceeding a certain diameter, significant weight loss, or signs of distress).[3][9]
Intraperitoneal (i.p.) Injection in Mice
Procedure:
-
Properly restrain the mouse by grasping the loose skin at the back of the neck.
-
Turn the mouse over to expose its abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[10][11]
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any immediate adverse reactions.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in DMSO before adding other components of the vehicle to prevent precipitation.
-
Animal Welfare: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, or injection site reactions. Adherence to approved animal care and use protocols is mandatory.
-
Tumor Measurement: Consistent caliper placement is crucial for accurate tumor volume measurements.
-
Control Groups: Always include a vehicle-treated control group to accurately assess the therapeutic effect of this compound.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of CDK7 inhibition in cancer. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse xenograft models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a better understanding of CDK7's role in cancer and the development of novel anti-cancer therapies.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. cyagen.com [cyagen.com]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of CP on the growth of human gastric adenocarcinoma BGC-823 tumours in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article - Standard on Tumor Productio... [policies.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note and Protocol: Preparing BS-181 Dihydrochloride Stock Solution
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation of BS-181 dihydrochloride stock solutions for in vitro and in vivo studies.
Abstract: BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for preparing this compound stock solutions, along with relevant chemical data, storage conditions, and a diagram of the CDK7 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 453.45 g/mol | [3] |
| Molecular Formula | C₂₂H₃₂N₆·2HCl | [3] |
| CAS Number | 1883548-83-1 | [3] |
| Purity | ≥98% | [3] |
| IC₅₀ | 21 nM for CDK7 | [1][3][4] |
| Solubility (Max Conc.) | Soluble to 100 mM in Water and 100 mM in DMSO | [3] |
| Storage (Solid) | Store at +4°C | [3] |
| Storage (Solution) | -20°C for up to 1 year, -80°C for up to 2 years | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is intended for laboratory research use only.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 453.45 g/mol = 4.53 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[5] For long-term storage (up to 2 years), -80°C is recommended.[5]
-
Visualizations
Signaling Pathway
Caption: Inhibition of CDK7 by BS-181 blocks transcription and cell cycle progression, leading to apoptosis.
Experimental Workflow
Caption: Workflow for the preparation of this compound stock solution.
References
BS-181 dihydrochloride stability in DMSO and aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability, mechanism of action, and handling of BS-181 dihydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The following protocols are intended to serve as a guide for the preparation and stability testing of this compound in commonly used laboratory solvents.
Introduction to this compound
BS-181 is a potent and selective inhibitor of CDK7 with an IC50 of 21 nM.[1] It displays over 40-fold selectivity for CDK7 compared to other CDKs.[1] By inhibiting CDK7, BS-181 disrupts two critical cellular processes: cell cycle progression and transcription. This dual activity makes it a compound of significant interest in cancer research. In various cancer cell lines, BS-181 has been shown to inhibit the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis.[2][3]
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its biological activity. The following table summarizes the known solubility and recommended storage conditions.
| Parameter | Specification | Source(s) |
| Molecular Weight | 453.45 g/mol | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Powder Storage | Store at +4°C or -20°C, desiccated. | [1] |
| Solution Storage | See stability data and protocols below. Generally, prepare fresh solutions. |
Stability of this compound in Solution
The stability of this compound in solution is a critical factor for ensuring the reproducibility of experimental results. While some vendor information suggests that solutions are unstable and should be prepared fresh, other sources indicate that DMSO solutions can be stored for short periods under specific conditions. To address this, a detailed protocol for determining the stability of this compound in your specific experimental context is provided below. This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing of new drug substances.[4][5]
Factors Affecting Stability
Several factors can influence the stability of this compound in solution:
-
Solvent: The chemical nature of the solvent (e.g., DMSO, aqueous buffer) can affect stability.
-
Temperature: Storage temperature is a key determinant of degradation rate.
-
pH: The pH of aqueous solutions can significantly impact the stability of the compound.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Mechanism of Action and Signaling Pathways
BS-181 exerts its biological effects primarily through the inhibition of CDK7. CDK7 is a key regulator of both cell cycle progression and transcription.[6][7][8][9][10]
Inhibition of Transcription
CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II at serine 5, a crucial step for transcription initiation.[2][11] By inhibiting CDK7, BS-181 prevents this phosphorylation event, leading to a global shutdown of transcription.
Induction of Cell Cycle Arrest and Apoptosis
The inhibition of CDK7 also affects the cell cycle. CDK7 is a CDK-activating kinase (CAK) responsible for the activating phosphorylation of other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[10] By preventing their activation, BS-181 induces cell cycle arrest, primarily at the G1/S transition.[3] This cell cycle arrest, coupled with the transcriptional inhibition, triggers apoptosis through both intrinsic and extrinsic pathways.[3][12][13]
Experimental Protocols
Protocol for Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
DMSO Stock Solution (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to make a 10 mM stock solution, add 220.5 µL of DMSO per 1 mg of this compound (MW = 453.45 g/mol ). d. Vortex briefly to dissolve the compound completely. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Aqueous Stock Solution (e.g., 10 mM): a. Follow steps 1a and 1b. b. Add the appropriate volume of sterile water or buffer to achieve the target concentration. c. Vortex and, if necessary, sonicate briefly to ensure complete dissolution. d. Due to lower stability in aqueous solutions, it is highly recommended to prepare these solutions fresh before each experiment.
Protocol for Stability Assessment of this compound Solutions (Forced Degradation Study)
This protocol is designed to assess the stability of this compound under various stress conditions. It is recommended to analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[14][15][16][17]
Workflow:
Stress Conditions:
-
Thermal Stability:
-
Incubate aliquots of the BS-181 solution at different temperatures (e.g., 4°C, room temperature (25°C), and an elevated temperature such as 40°C).
-
-
Photostability:
-
Expose aliquots to a controlled light source (e.g., a photostability chamber with both UV and visible light) and compare with a sample protected from light (e.g., wrapped in aluminum foil).
-
-
pH Stability (for aqueous solutions):
-
Prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent (DMSO or aqueous buffer) at a known concentration.
-
Divide the solution into separate aliquots for each stress condition and time point.
-
Take a "time 0" sample for immediate analysis.
-
Subject the remaining aliquots to the different stress conditions.
-
At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by HPLC or store them at -80°C until analysis.
-
Quantify the peak area of the intact this compound in each sample.
-
Calculate the percentage of BS-181 remaining at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining BS-181 against time for each condition to determine the degradation rate.
Data Presentation:
The results of the stability study should be presented in a clear, tabular format for easy comparison.
| Condition | Solvent | Time (hours) | % BS-181 Remaining |
| 4°C | DMSO | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 25°C | DMSO | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 40°C | DMSO | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Light Exposure | Aqueous (pH 7.4) | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Dark Control | Aqueous (pH 7.4) | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Conclusion
This compound is a valuable tool for studying the roles of CDK7 in cell cycle regulation and transcription. Understanding its stability in different solvents and under various storage conditions is paramount for obtaining reliable and reproducible data. The protocols provided herein offer a framework for the proper handling and stability assessment of this compound. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of their results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 13. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Cell-Based Assays Using BS-181 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BS-181 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various cell-based assays. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression are provided, along with data presentation and visualization of the relevant signaling pathway.
Introduction to this compound
This compound is a selective inhibitor of CDK7 with a reported IC50 value of 21 nM.[1][2][3] It exhibits significantly less activity against other CDKs, making it a valuable tool for studying the specific roles of CDK7 in cellular processes.[2][3] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby playing a pivotal role in cell cycle regulation.[4][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[6] Due to its dual role in cell cycle control and transcription, CDK7 has emerged as a promising target in cancer therapy.[4][7] BS-181 has been shown to induce cell cycle arrest, primarily in the G1 phase, and promote apoptosis in various cancer cell lines.[2][3]
Data Presentation
Kinase Selectivity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >10000 |
| CDK4 | >10000 |
| CDK6 | >10000 |
Data compiled from multiple sources.[2]
Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| MDA-MB-231 | Breast Cancer | 15.1 - 20 |
| T47D | Breast Cancer | 15.1 - 20 |
| ZR-75-1 | Breast Cancer | 15.1 - 20 |
| COLO-205 | Colorectal Cancer | 11.5 - 15.3 |
| HCT-116 | Colorectal Cancer | 11.5 - 15.3 |
| A549 | Lung Cancer | 11.5 - 37.3 |
| NCI-H460 | Lung Cancer | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| SaOS2 | Osteosarcoma | 11.5 - 37.3 |
| PC3 | Prostate Cancer | 11.5 - 37.3 |
| LNCaP | Prostate Cancer | 11.5 - 37.3 |
| BGC823 | Gastric Cancer | Not specified |
Data compiled from multiple sources.[2][8]
Effects of BS-181 on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect |
| Jurkat (JT/BCL-2) | Not Specified | Not Specified | G1 arrest |
| Jurkat (JT/Neo) | Not Specified | Not Specified | Increased sub-G1 population (apoptosis) |
| MCF-7 | 0-50 | 24 | Low concentrations: G1 arrest; High concentrations: Increased sub-G1 population (apoptosis) |
Data compiled from multiple sources.[2][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).[1]
-
Prepare serial dilutions of BS-181 in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BS-181. Include a vehicle control (medium with the same concentration of solvent used to dissolve BS-181).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the crystals completely.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[12][13]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[14][15][16]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[15]
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for cell-based assays with BS-181.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 10. researchhub.com [researchhub.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes: Monitoring CDK7 Inhibition with BS-181 via Western Blot
This document provides a detailed protocol for assessing the inhibition of Cyclin-Dependent Kinase 7 (CDK7) activity in cultured cells following treatment with the selective inhibitor, BS-181. The primary method of analysis is Western blotting for the phosphorylated form of CDK7 (p-CDK7).
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcription initiation.[3][6] Due to its central role in promoting cell proliferation, CDK7 is an attractive target for cancer therapy.[4][5]
BS-181 is a potent and highly selective small molecule inhibitor of CDK7 with a reported IC50 of 21 nM.[4][7] By inhibiting CDK7, BS-181 blocks the phosphorylation of its substrates, leading to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in various cancer cell lines.[4][7][8] A common method to confirm the efficacy of BS-181 in a cellular context is to measure the phosphorylation status of CDK7 or its downstream targets.
Signaling Pathway and Inhibition
The activity of CDK7 is regulated by its association with Cyclin H and MAT1, and by phosphorylation within its activation T-loop at residues Threonine 170 (T170) and Serine 164 (S164).[1][3] BS-181 acts as an ATP-competitive inhibitor, blocking the kinase activity of CDK7. This prevents the autophosphorylation of CDK7 and the phosphorylation of its downstream substrates. The primary and most direct readout of BS-181 activity is the reduced phosphorylation of CDK7's key substrates, such as Serine 5 on the RNA Polymerase II CTD. While direct measurement of p-CDK7 (T170) can indicate a change in the activation state of the kinase pool, assessing substrate phosphorylation is a more common and direct indicator of target engagement and inhibition.
Experimental Workflow
The overall experimental process involves treating cultured cells with BS-181, preparing whole-cell lysates, and then using Western blot to detect the levels of phosphorylated CDK7, total CDK7, and a loading control.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. news-medical.net [news-medical.net]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BS-181 Dihydrochloride for Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 dihydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its high selectivity makes it an invaluable tool for studying the specific roles of CDK7 in cellular processes such as transcription and cell cycle control. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation kinase assays to investigate CDK7 activity and its downstream signaling pathways.
CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription.[1][4] this compound allows for the specific dissection of these CDK7-dependent pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the CDK7 enzyme. This inhibition prevents the transfer of a phosphate group to CDK7 substrates, thereby blocking their activation and downstream signaling. The primary target of BS-181 is CDK7, with a reported IC50 value of 21 nM.[1][2][3][4][5] Its selectivity is a key advantage, as it shows significantly less potent inhibition against other CDKs.[1][4][5]
Caption: Mechanism of this compound action on CDK7.
Data Presentation
In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >10000 |
| CDK4 | >10000 |
| CDK6 | >10000 |
Data compiled from multiple sources.[1][4][5]
Cellular Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Growth Inhibition |
| MCF-7 | Breast | 15.1 - 20 |
| MDA-MB-231 | Breast | 15.1 - 20 |
| T47D | Breast | 15.1 - 20 |
| ZR-75-1 | Breast | 15.1 - 20 |
| COLO-205 | Colorectal | 11.5 - 15.3 |
| HCT-116 | Colorectal | 11.5 - 15.3 |
| A549 | Lung | 11.5 - 37.3 |
| NCI-H460 | Lung | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| SaOS2 | Osteosarcoma | 11.5 - 37.3 |
| PC3 | Prostate | 11.5 - 37.3 |
| LNCaP | Prostate | 11.5 - 37.3 |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous CDK7
This protocol describes the immunoprecipitation of CDK7 from cell lysates.
Materials:
-
Cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-CDK7 antibody
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate.
-
Incubate 500 µg to 1 mg of cleared lysate with the anti-CDK7 antibody (amount as recommended by the manufacturer) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Lysis Buffer and once with Kinase Assay Buffer.
Caption: Workflow for the immunoprecipitation of CDK7.
Protocol 2: In Vitro Kinase Assay with this compound
This protocol outlines the steps for an in vitro kinase assay using the immunoprecipitated CDK7 and this compound.
Materials:
-
Immunoprecipitated CDK7 (from Protocol 1)
-
This compound stock solution (in DMSO or water)[2]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., recombinant CDK2/Cyclin A, GST-RNA Pol II CTD)
-
[γ-³²P]ATP or cold ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or Western blot equipment
Procedure:
-
Resuspend the washed immunoprecipitated CDK7 beads in Kinase Assay Buffer.
-
Prepare reaction tubes with the desired concentrations of this compound (a dose-response curve is recommended, e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO or water).
-
Pre-incubate the immunoprecipitated CDK7 with this compound or vehicle for 15-30 minutes at room temperature.
-
Add the substrate to each reaction tube.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for Western blot detection of phosphorylated substrate).
-
Incubate the reactions at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, expose the dried gel to a phosphor screen and analyze using a phosphorimager.
-
For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.
Caption: Workflow for the in vitro kinase assay using BS-181.
Signaling Pathway
CDK7, as part of the CAK complex and TFIIH, plays a dual role in regulating the cell cycle and transcription. This compound can be used to probe both of these functions.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Conclusion
This compound is a powerful and specific inhibitor of CDK7, making it an essential tool for cell biology and cancer research. The protocols provided herein offer a framework for investigating CDK7 kinase activity and its role in various cellular pathways. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.
References
Application Note: Analyzing Cell Cycle Arrest Induced by BS-181 Using Flow Cytometry
Abstract
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by BS-181, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Inhibition of CDK7 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase. This protocol outlines the treatment of a cancer cell line with BS-181, followed by the preparation and staining of cells with propidium iodide (PI) for analysis by flow cytometry. The provided methodology enables researchers, scientists, and drug development professionals to accurately quantify the effects of BS-181 on cell cycle distribution.
Introduction
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7.[2] CDK7 is a crucial component of the cell cycle machinery, acting as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1 and CDK2.[1][3] These CDKs, in turn, regulate the transition between different phases of the cell cycle. By inhibiting CDK7, BS-181 effectively blocks this activation cascade, leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis in various cancer cell lines.[2][4][5][6]
Flow cytometry with propidium iodide (PI) staining is a widely used and robust technique for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note details a comprehensive protocol for utilizing this technique to study the effects of BS-181.
Signaling Pathway of CDK7 Inhibition by BS-181
BS-181 exerts its effect by targeting CDK7, a key regulator of the cell cycle. The following diagram illustrates the simplified signaling pathway affected by BS-181.
Caption: CDK7 inhibition by BS-181 prevents Rb phosphorylation, leading to G1 arrest.
Experimental Protocol
This protocol is optimized for a human cancer cell line (e.g., BGC823 gastric cancer cells) but can be adapted for other cell types.[7]
Materials
-
BS-181 (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours to allow for cell attachment.
-
-
BS-181 Treatment:
-
Prepare serial dilutions of BS-181 in complete culture medium. A suggested concentration range is 0 µM (vehicle control, DMSO), 5 µM, 10 µM, and 20 µM.[7]
-
Remove the old medium from the cells and add the medium containing the different concentrations of BS-181.
-
Incubate the cells for 24 to 48 hours.
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] This is a critical step to prevent cell clumping.
-
Fix the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
Analyze the PI fluorescence (typically in the FL2 or FL3 channel) on a linear scale.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Workflow for cell cycle analysis with BS-181 and flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of BS-181 on the cell cycle distribution.
Table 1: Effect of BS-181 on Cell Cycle Distribution in BGC823 Cells after 48h Treatment [7]
| BS-181 Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 55.3 ± 2.1 | 30.5 ± 1.5 | 14.2 ± 0.9 |
| 5 | 65.8 ± 2.5 | 22.1 ± 1.2 | 12.1 ± 0.8 |
| 10 | 75.2 ± 3.0 | 15.6 ± 1.0 | 9.2 ± 0.6 |
| 20 | 82.1 ± 3.3 | 10.3 ± 0.8 | 7.6 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Logical Relationship of BS-181's Effect
The following diagram illustrates the logical progression from BS-181 treatment to the observable outcome of G1 phase arrest.
Caption: Logical flow of BS-181's effect on the cell cycle.
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. Add ethanol dropwise while vortexing.
-
High Debris in Flow Cytometry: Gate carefully on the main cell population using FSC vs. SSC to exclude debris. Ensure proper cell handling to maintain viability before fixation.
-
Noisy Histogram: Increase the number of events collected. Ensure proper staining and incubation times.
-
No Effect of BS-181: Verify the activity of the BS-181 compound. Ensure the correct concentration range is used for the specific cell line, as sensitivity can vary.
Conclusion
This application note provides a comprehensive guide for the analysis of cell cycle arrest induced by the CDK7 inhibitor BS-181 using flow cytometry. The detailed protocol and expected results will aid researchers in accurately assessing the anti-proliferative effects of this and similar compounds, contributing to the advancement of cancer research and drug development.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
BS-181 dihydrochloride not showing expected inhibitory effect
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the selective CDK7 inhibitor, BS-181 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It exhibits high selectivity for CDK7 over other CDKs, making it a valuable tool for studying CDK7 function and for potential therapeutic development.[3][4][5]
Q2: What are the expected effects of this compound in cancer cell lines?
In various cancer cell lines, BS-181 has been shown to inhibit the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II at serine 5.[1][6] This leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[1][6][7]
Q3: What is the recommended storage and handling for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[8][9] Stock solutions are unstable and it is highly recommended to prepare them fresh for each experiment or store aliquots at -80°C for a limited time (up to 1 month).[3][8][9] Avoid repeated freeze-thaw cycles.[8][9]
Q4: In which solvents is this compound soluble?
This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[7][10] For cell-based assays, DMSO is commonly used to prepare stock solutions.[8]
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
If you are not observing the expected inhibitory effect of this compound in your experiments, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Preparation
Issue: The inhibitor may have degraded or been improperly prepared.
Troubleshooting Steps:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound. Solutions are known to be unstable.[3]
-
Proper Dissolution: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO).[8] Gentle warming and vortexing can aid dissolution.
-
Storage Conditions: Confirm that the solid compound has been stored correctly at -20°C.
-
Purity: If possible, verify the purity of your this compound batch.
Step 2: Review Experimental Protocol and Conditions
Issue: Suboptimal experimental conditions can significantly impact the inhibitor's efficacy.
Troubleshooting Steps:
-
Concentration Range: Perform a dose-response experiment with a wide range of BS-181 concentrations. IC50 values in cell-based assays are typically in the micromolar range (11.5-37.3 μM), which is significantly higher than the biochemical IC50 (21 nM).[1][6]
-
Incubation Time: Ensure a sufficient incubation time for the inhibitor to exert its effects. For cell proliferation assays, incubation times of 72 hours have been reported to be effective.[1][6] For analyzing phosphorylation of direct targets, shorter incubation times (e.g., 4 hours) may be sufficient.[1][6]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic to your cells, typically below 0.5%.[7] Include a vehicle-only control in your experiments.
-
Serum Concentration: Serum proteins can bind to small molecule inhibitors and reduce their effective concentration. Consider performing experiments in low-serum conditions or conducting a serum-dependence test.
Step 3: Assess Cell Line-Specific Factors
Issue: The response to BS-181 can vary between different cell lines.
Troubleshooting Steps:
-
CDK7 Expression and Activity: Confirm that your cell line expresses active CDK7. You can assess this by checking for the phosphorylation of its downstream targets, such as the RNA polymerase II CTD at serine 5.
-
Cell Permeability: While BS-181 is generally cell-permeable, issues with cellular uptake could be a factor in resistant cell lines.
-
Compensatory Pathways: Cells may activate compensatory signaling pathways that circumvent the inhibition of CDK7.
Step 4: Evaluate the Assay Readout
Issue: The method used to measure the inhibitory effect may not be sensitive enough or appropriate.
Troubleshooting Steps:
-
Direct Target Engagement: Assess the phosphorylation status of a known direct substrate of CDK7, such as the RNA polymerase II CTD at serine 5, via Western blotting. This provides a direct measure of target inhibition.[1][6]
-
Cell Viability vs. Apoptosis: If you are using a cell viability assay (e.g., MTT), consider that the inhibitor might be causing cell cycle arrest without immediate cell death. An apoptosis assay (e.g., Annexin V staining) may be a more sensitive readout.[11]
-
Assay Controls: Ensure you have appropriate positive and negative controls in your assay to validate the experimental setup.
Data Summary
Inhibitory Activity of this compound
| Target | IC50 (in vitro) | Cell Line | IC50 (Cell-based) | Reference |
| CDK7 | 21 nM | Breast Cancer | 15.1 - 20 µM | [1][3] |
| CDK2 | 880 nM | Colorectal Cancer | 11.5 - 15.3 µM | [1][6] |
| CDK5 | 3000 nM | Lung Cancer | 11.5 - 37.3 µM | [1][6] |
| CDK9 | 4200 nM | Osteosarcoma | 11.5 - 37.3 µM | [1][6] |
| Prostate Cancer | 11.5 - 37.3 µM | [1][6] | ||
| Liver Cancer | 11.5 - 37.3 µM | [1][6] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNA Polymerase II CTD (Ser5)
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RNA Polymerase II CTD (Ser5) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Normalize the signal to a loading control like β-actin or GAPDH.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound (e.g., 0-50 µM) or vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 population and a decrease in the S and G2/M populations would indicate G1 arrest.[1][6]
Visualizations
Caption: A logical workflow for troubleshooting the lack of an inhibitory effect with this compound.
Caption: The signaling pathway of CDK7 and its inhibition by BS-181, leading to cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. rndsystems.com [rndsystems.com]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of BS-181 dihydrochloride in media
Welcome to the technical support center for BS-181 dihydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a specific focus on improving its solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It exhibits high selectivity for CDK7 over other CDKs, with an IC50 value of 21 nM.[1][2] By inhibiting CDK7, BS-181 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines. It has been shown to inhibit the growth of tumor xenografts in mice.
Q2: What are the general solubility properties of this compound?
This compound is readily soluble in water and dimethyl sulfoxide (DMSO). Some suppliers also report its solubility in other organic solvents such as ethanol and N,N-dimethylformamide (DMF), as well as in phosphate-buffered saline (PBS) at a pH of 7.2.[3] However, achieving high concentrations in complex aqueous solutions like cell culture media can be challenging.
Q3: Why might I be experiencing solubility issues with this compound in my cell culture media?
Precipitation of small molecules like this compound upon dilution into aqueous buffers or cell culture media is a common issue.[4] This can occur if the compound's concentration exceeds its solubility limit in the final medium. The complex composition of cell culture media, including salts, proteins, and other organic molecules, can influence the solubility of the compound.
Q4: What is the recommended storage condition for this compound?
For long-term stability, this compound powder should be stored at +4°C. Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to maintain their integrity.[1] It is advisable to prepare fresh solutions or use pre-packaged sizes to avoid issues with solution instability.[2]
Solubility Data
The following table summarizes the reported solubility of BS-181 in various solvents. Please note that there can be batch-to-batch variability, and it is always recommended to refer to the certificate of analysis provided with your specific lot of the compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 45.34 | 100 | |
| DMSO | 45.34 | 100 | |
| DMSO | 25 | - | [3] |
| PBS (pH 7.2) | 10 | - | [3] |
| Ethanol | 12 | - | [3] |
| DMF | 5 | - | [3] |
Note: The molecular weight of this compound is approximately 453.45 g/mol , which is used for the mM concentration calculations. There are slight variations in the reported molecular weight for different salt forms (hydrochloride vs. dihydrochloride).[1][2][3]
Troubleshooting Guide: Improving Solubility in Media
If you are encountering precipitation or poor solubility of this compound when preparing your working solutions in cell culture media, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for improving this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight (approximately 453.45 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / 453.45) * 100,000
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
-
Prepare Intermediate Dilutions (Optional but Recommended): From your 10 mM stock solution in DMSO, you can prepare intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This can help prevent localized high concentrations of the compound from precipitating when added to the aqueous media.[5]
-
Pre-warm Media: Warm your cell culture media to the desired experimental temperature (e.g., 37°C).
-
Dilution Step: Add a small volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed media. Crucially, always add the DMSO stock to the aqueous media, not the other way around. [5]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent the formation of precipitates.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally below 0.1%) and is consistent across all experimental and control groups.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by BS-181.
Caption: BS-181 inhibits CDK7, leading to cell cycle arrest and apoptosis.
References
potential off-target effects of BS-181 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BS-181 dihydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this selective CDK7 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with a reported IC50 of 21 nM.[1][2] CDK7 is a crucial kinase involved in the regulation of the cell cycle and transcription.[2]
Q2: What are the known primary off-target effects of this compound?
The most well-characterized off-target effect of BS-181 is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] However, this inhibition is significantly less potent than its effect on CDK7.[1][2][3]
Q3: How significant is the inhibition of CDK2 by BS-181?
BS-181 is over 40-fold more selective for CDK7 than for other CDKs, including CDK2.[3] The IC50 for CDK2 inhibition is reported to be 880 nM, which is 35- to 42-fold higher than the IC50 for CDK7.[1][2][3]
Q4: Does BS-181 inhibit other kinases?
Screening against a panel of 69 other kinases showed that BS-181 has high selectivity for CDK7.[2][3][4] Slight inhibition of CDK1, CDK4, CDK5, CDK6, and CDK9 was observed, but only at IC50 values greater than 3.0 µM.[2][3][4] Inhibition of other kinases from different classes was only seen at high concentrations (>10 µM).[2][3][4]
Q5: What are the potential cellular consequences of BS-181 treatment?
BS-181 promotes cell cycle arrest and apoptosis in various cancer cell lines.[2][5] Specifically, it can induce G1 cell cycle arrest.[5][6] At higher concentrations, an increase in the sub-G1 population is observed, which is indicative of apoptosis.[5] BS-181 has been shown to inhibit the phosphorylation of the CDK7 substrate, the C-terminal domain (CTD) of RNA polymerase II.[2][5]
Q6: Is there any information on the in vivo toxicity of BS-181?
In vivo studies in mice with MCF-7 xenografts showed that BS-181 administered at doses of 10 mg/kg/day and 20 mg/kg/day for two weeks did not show apparent toxicity.[2][4] The plasma elimination half-life in mice was found to be 405 minutes after an intraperitoneal administration of 10 mg/kg.[2][4]
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest Profile
Symptom: You observe a cell cycle arrest phenotype that is not consistent with pure CDK7 inhibition (e.g., significant G2/M arrest at low concentrations).
Potential Cause: At higher concentrations, the off-target inhibition of CDK2 by BS-181 might contribute to the observed cell cycle phenotype. CDK2 is a key regulator of the G1/S transition and S phase progression.
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response experiment using a wide range of BS-181 concentrations.
-
Selective Inhibitors: Use a highly selective CDK2 inhibitor as a control to dissect the effects of CDK2 inhibition from CDK7 inhibition.
-
Biochemical Analysis: Analyze the phosphorylation status of known CDK2 substrates (e.g., Rb, p27) in your experimental system.
Issue 2: Apoptosis Induction at Lower-Than-Expected Concentrations
Symptom: You are observing significant apoptosis in your cell line at concentrations of BS-181 where you would primarily expect to see cytostatic effects.
Potential Cause: The cellular context, including the expression levels of pro- and anti-apoptotic proteins, can significantly influence the cellular response to BS-181. For example, BS-181 has been shown to upregulate TRAIL, DR4, and DR5, and down-regulate c-FLIP, sensitizing cells to apoptosis.[6][7]
Troubleshooting Steps:
-
Protein Expression Analysis: Profile the expression of key apoptosis-related proteins (e.g., BCL-2 family members, caspases, TRAIL receptors) in your cell line.
-
Combination Treatment: Investigate the synergistic effects of BS-181 with other apoptosis-inducing agents, such as recombinant TRAIL.[7]
-
Resistant Cell Lines: As a control, utilize cell lines known to be resistant to apoptosis (e.g., those overexpressing BCL-2) to confirm if the observed effect is apoptosis-dependent.[6]
Data Presentation
Table 1: Kinase Inhibitory Potency of BS-181
| Kinase | IC50 (nM) | Selectivity vs. CDK7 | Reference(s) |
| CDK7 | 21 | - | [1][2] |
| CDK2 | 880 | >40-fold | [1][2][3] |
| CDK1 | >3000 | >140-fold | [2][3][4] |
| CDK4 | >3000 | >140-fold | [2][3][4] |
| CDK5 | >3000 | >140-fold | [2][3][4] |
| CDK6 | >3000 | >140-fold | [2][3][4] |
| CDK9 | >3000 | >140-fold | [2][3][4] |
Experimental Protocols
1. Kinase Selectivity Profiling (General Methodology)
A common method to determine kinase selectivity is through in vitro kinase assays.
-
Principle: The ability of BS-181 to inhibit the phosphorylation of a specific substrate by a panel of purified kinases is measured.
-
Procedure:
-
A panel of purified kinases is prepared.
-
Each kinase is incubated with its specific substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in the presence of varying concentrations of BS-181.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by methods such as filter binding assays, scintillation counting, or using phosphospecific antibodies in an ELISA format.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the BS-181 concentration.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with BS-181 for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations
References
- 1. BS-181 HCl Datasheet DC Chemicals [dcchemicals.com]
- 2. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
- 4. cancertools.org [cancertools.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: BS-181 Dihydrochloride In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BS-181 dihydrochloride in in vivo experiments. The information provided is intended to help anticipate and resolve potential issues related to the compound's toxicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Dose exceeds the Maximum Tolerated Dose (MTD). | Immediately cease dosing and perform a necropsy to investigate the cause of death. For future studies, conduct a dose-range finding study to determine the MTD.[1][2] Start with a dose well below the reported efficacious doses of 10-20 mg/kg/day and escalate in subsequent cohorts.[3] |
| Formulation issues (e.g., precipitation, incorrect pH). | Prepare fresh formulations for each use.[4] Visually inspect the solution for any precipitates before administration. Ensure the vehicle is well-tolerated by the animal model. A common formulation is 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline. | |
| Significant Weight Loss (>15-20%) or Reduced Food/Water Intake | On-target or off-target toxicity. | Reduce the dose or the frequency of administration. Monitor animal body weight daily.[5] If weight loss persists, consider a less frequent dosing schedule (e.g., every other day). |
| Gastrointestinal toxicity. | CDK inhibitors can sometimes cause gastrointestinal issues.[6][7] Ensure animals have easy access to food and water. If necessary, provide supportive care such as softened food or subcutaneous fluids after consulting with a veterinarian. | |
| Signs of Dehydration (e.g., skin tenting, sunken eyes) | Diarrhea or reduced water intake. | As with weight loss, reduce the dose and monitor fluid intake. Provide supportive care as needed. Diarrhea has been noted as a side effect of some CDK inhibitors.[7] |
| Lethargy, Hunched Posture, or Ruffled Fur | General malaise due to toxicity. | These are non-specific signs of distress in rodents. Reduce the dose and closely monitor the animals. If symptoms are severe, consider humane euthanasia and a full pathology work-up. |
| No Apparent Anti-Tumor Efficacy | Insufficient dose or target engagement. | Confirm that the administered dose is within the reported therapeutic window (e.g., 10-20 mg/kg/day).[3] It may be necessary to perform pharmacodynamic studies to confirm target engagement in tumor tissue.[5] |
| Poor bioavailability of the formulation. | Although BS-181 has a reported plasma half-life of 405 minutes in mice after intraperitoneal injection, issues with the formulation can affect its absorption.[3] Ensure proper solubilization and administration technique. | |
| Resistance to CDK7 inhibition in the chosen model. | The specific genetic background of the tumor model may confer resistance. Verify the dependence of your tumor model on the CDK7 pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[8][9] It has an IC50 of 21 nM for CDK7 and displays over 40-fold selectivity for CDK7 over other CDKs.[8][9] By inhibiting CDK7, BS-181 disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[3][10]
Q2: What are the known off-target effects of BS-181?
A2: BS-181 shows high selectivity for CDK7. It inhibits CDK2 at a concentration 35- to 42-fold higher than that for CDK7 (IC50 of 880 nM).[3] Inhibition of other kinases such as CDK1, CDK4, CDK5, CDK6, and CDK9 occurs at much higher concentrations (IC50 > 3.0 µM).[3] At therapeutic doses, significant off-target effects on other kinases are not expected to be a primary driver of toxicity, but this possibility should not be entirely ruled out, especially at higher doses.
Q3: What is the recommended starting dose for an in vivo efficacy study?
A3: Based on published data, daily doses of 10 mg/kg and 20 mg/kg administered via intraperitoneal injection have been shown to be effective in mouse xenograft models without apparent toxicity.[3] A maximum tolerated single dose of 30 mg/kg has also been reported.[10] For a new study, it is advisable to start with a dose at the lower end of this range (e.g., 10 mg/kg/day) and escalate if necessary, while closely monitoring for any signs of toxicity.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in water and DMSO up to 100 mM.[8] A previously described formulation for in vivo use in mice is 10% dimethyl sulfoxide (DMSO), 50 mM HCl, 5% Tween 20, and 85% saline. It is recommended to prepare the solution fresh for each administration.
Q5: What are the expected signs of toxicity for CDK inhibitors in general?
A5: Common toxicities associated with CDK inhibitors include bone marrow suppression (leading to neutropenia) and gastrointestinal issues like diarrhea.[6][7][11] While these have not been specifically reported for BS-181 at therapeutic doses, they are important parameters to monitor in any in vivo study with a CDK inhibitor, especially during dose-escalation studies.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| CDK7 IC50 | 21 nM | Cell-free assay | [8][9] |
| CDK2 IC50 | 880 nM | Cell-free assay | [3] |
| CDK1, 4, 5, 6, 9 IC50 | >3.0 µM | Cell-free assay | [3] |
| In Vitro IC50 (Cancer Cell Lines) | 11.5 - 37 µM | Breast, lung, prostate, colorectal | [3] |
| Effective In Vivo Dose | 10-20 mg/kg/day (i.p.) | Nude mice with MCF-7 xenografts | [3] |
| Maximum Tolerated Single Dose | 30 mg/kg (i.p.) | BALB/c-nu mice | [10] |
| Plasma Half-life | 405 minutes | Mice (after 10 mg/kg i.p. dose) | [3] |
Detailed Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Determination in Mice
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.[1][2]
-
Animal Model: Use the same strain, sex, and age of mice as planned for the efficacy studies. A common choice is 6-8 week old female athymic nude mice.
-
Group Size: A small group size (e.g., n=3-5 mice per group) is typically sufficient for an MTD study.
-
Dose Escalation:
-
Based on existing data, start with a dose of 10 mg/kg.
-
Prepare at least 3-4 additional dose levels, escalating by a factor of 1.5x to 2x (e.g., 15 mg/kg, 22.5 mg/kg, 33.75 mg/kg, 50 mg/kg).
-
Include a vehicle control group.
-
-
Administration:
-
Administer this compound via the intended route of administration (e.g., intraperitoneal injection) daily for a set period (e.g., 5-14 days).
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Monitoring:
-
Clinical Observations: Observe the animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and grooming. Note any instances of diarrhea, lethargy, or ruffled fur.
-
Body Weight: Measure and record the body weight of each animal daily.
-
Food and Water Intake: Monitor and record food and water consumption daily if possible.
-
-
Endpoint and MTD Definition:
-
The MTD is defined as the highest dose that does not cause:
-
Mortality.
-
More than a 15-20% loss of body weight.
-
Significant, irreversible clinical signs of toxicity.
-
-
If a dose level results in unacceptable toxicity, the next lower dose level is typically considered the MTD.
-
-
Data Analysis:
-
Plot the mean body weight change for each group over time.
-
Summarize all clinical observations.
-
At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify any target organs of toxicity.
-
Visualizations
Caption: CDK7 signaling pathway and its inhibition by BS-181.
Caption: A logical workflow for troubleshooting in vivo toxicity.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Late onset toxicities associated with the use of CDK 4/6 inhibitors in hormone receptor positive (HR+), human epidermal growth factor receptor-2 negative (HER2-) metastatic breast cancer patients: a multidisciplinary, pan-EU position paper regarding their optimal management. The GIOCONDA project [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. rndsystems.com [rndsystems.com]
- 9. BS 181 dihydrochloride | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 10. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral white blood cell toxicity induced by broad spectrum cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing BS-181 dihydrochloride treatment duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BS-181 dihydrochloride. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate the optimization of treatment duration and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] By inhibiting CDK7, BS-181 disrupts cell cycle progression, leading to cell cycle arrest, and can induce apoptosis (programmed cell death) in various cancer cell lines.[4][5] It also plays a role in regulating transcription as part of the transcription factor TFIIH complex.[3]
Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific biological question being investigated. Based on published data, a good starting point for dose-response experiments is a concentration range of 1 µM to 50 µM. For treatment duration, initial experiments can be conducted at 24, 48, and 72 hours to assess the time-dependent effects on cell viability, cell cycle, and apoptosis.[1][4][6]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[8] It is important to note that solutions of BS-181 can be unstable, and it is recommended to prepare fresh working solutions or use small, pre-packaged sizes.[7] Before use, allow the vial to warm to room temperature for at least an hour before opening.[9]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| This table summarizes the in vitro kinase inhibitory activity of this compound against various cyclin-dependent kinases. Data sourced from multiple suppliers and publications.[1][2][10] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration |
| Breast Cancer | MCF-7 | 15.1 - 20 | 72 hours |
| Colorectal Cancer | Various | 11.5 - 15.3 | 72 hours |
| Gastric Cancer | MKN28, SGC-7901, AGS, BGC823 | 17 - 22 | 48 hours |
| Lung, Osteosarcoma, Prostate, Liver Cancer | Various | 11.5 - 37.3 | 72 hours |
| This table provides a range of reported IC₅₀ values for this compound in different cancer cell lines. These values can serve as a reference for designing initial dose-response experiments.[1][2][4] |
Experimental Protocols & Troubleshooting
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[4][9]
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Assay: Add a cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.[4][9]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[4][9]
Troubleshooting:
-
High Variability Between Replicates: Ensure uniform cell seeding and proper mixing of the compound in the media. Check for and address any edge effects in the 96-well plate.
-
IC₅₀ Value Significantly Different from Published Data: This could be due to differences in cell line passage number, confluency at the time of treatment, or media components. It is crucial to maintain consistent experimental conditions.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's protocol.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[11]
Troubleshooting:
-
Low Percentage of Apoptotic Cells: The treatment duration may be too short. Consider a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.[4] The concentration of BS-181 may also be too low.
-
High Percentage of Necrotic Cells (PI positive, Annexin V negative or positive): This could indicate that the concentration of BS-181 is too high, causing rapid cell death. Consider using a lower concentration range.
Visualizations
Caption: CDK7 Signaling Pathway and Inhibition by BS-181.
Caption: Standard Experimental Workflow for BS-181.
Caption: Troubleshooting Decision Tree for BS-181 Experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BS-181 HCl Datasheet DC Chemicals [dcchemicals.com]
- 9. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
BS-181 dihydrochloride degradation and storage issues
Welcome to the technical support center for BS-181 dihydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound to ensure experimental success and reagent stability.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound powder?
This compound powder is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at +4°C.[1][2][3][4] Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.
2. How should I prepare stock solutions of this compound?
To prepare stock solutions, it is recommended to use either DMSO or water.[1] For high concentrations, DMSO is a suitable solvent.[5] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5] For in vivo experiments, ensure the final solution is clear; if precipitation occurs, gentle heating and/or sonication can aid dissolution.[6]
3. What are the recommended storage conditions for this compound stock solutions?
Once prepared, stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[3][5] Some suppliers suggest that solutions are unstable and should be prepared fresh before use.[7]
4. What are the signs of this compound degradation?
While specific degradation pathways are not extensively documented in publicly available literature, signs of degradation can include:
-
Reduced biological activity: A noticeable decrease in the expected inhibitory effect on CDK7 or downstream cellular effects.
-
Changes in physical appearance: Discoloration of the powder or solution, or the presence of precipitates in a solution that was previously clear.
-
Inconsistent experimental results: High variability in data between experiments using the same stock solution.
To mitigate degradation, it is crucial to adhere to the recommended storage and handling procedures.
5. How does this compound exert its biological effect?
BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[8] CDK7 is a key regulator of both the cell cycle and transcription. By inhibiting CDK7, BS-181 can lead to cell cycle arrest, typically at the G1 phase, and induce apoptosis (programmed cell death) in cancer cells.[9][10] It has been shown to inhibit the phosphorylation of CDK7 substrates, such as the C-terminal domain of RNA polymerase II.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | - Incorrect solvent used.- Solvent is not of high purity (e.g., contains water).- Compound has degraded due to improper storage. | - Use high-purity, anhydrous DMSO or water for reconstitution.[1][5]- Gentle warming or sonication may aid dissolution.[6]- If solubility issues persist, consider using a fresh vial of the compound. |
| Inconsistent or no biological activity | - Compound has degraded in solution.- Repeated freeze-thaw cycles of the stock solution.- Incorrect concentration used. | - Prepare fresh stock solutions before each experiment.[7]- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Verify the concentration of your stock solution and dilute accurately for your experiments. |
| Precipitate forms in the stock solution upon storage | - Solution may be supersaturated.- The solvent has absorbed moisture.- Degradation of the compound. | - Gently warm the solution to redissolve the precipitate before use.- Ensure vials are tightly sealed to prevent moisture absorption.- Prepare fresh solutions if the precipitate does not redissolve. |
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (45.34 mg/mL) | [1] |
| DMSO | 100 mM (45.34 mg/mL) | [1] |
| PBS (pH 7.2) | 10 mg/mL | [11] |
| Ethanol | 12 mg/mL | [11] |
| DMF | 5 mg/mL | [11] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | +4°C | Long-term | [1] |
| Powder | -20°C | ≥ 4 years | [11] |
| Powder | -20°C | 2-3 years | [2][4][5] |
| In DMSO | -80°C | 6 months - 1 year | [2][3][5] |
| In DMSO | -20°C | 2 weeks - 1 month | [2][3][5] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: 453.45 g/mol ), you would add 220.5 µL of DMSO.
-
Reconstitution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Vortex or sonicate the vial until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Mechanism of action of BS-181 via CDK7 inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. BS-181 HCl Datasheet DC Chemicals [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 9. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to BS-181 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK7 inhibitor, BS-181 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
BS-181 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] The primary mechanism involves inhibiting the kinase activity of CDK7, which plays a crucial dual role in cellular processes:
-
Cell Cycle Regulation: CDK7 is a core component of the CDK-Activating Kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[1] By inhibiting CDK7, BS-181 prevents this activation, leading to cell cycle arrest, typically at the G1 phase.[1][3]
-
Transcription Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[1] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5] Inhibition of this function by BS-181 leads to widespread disruption of gene expression, contributing to apoptosis in cancer cells.[5]
Q2: What is the reported potency of BS-181 against CDK7 and other kinases?
BS-181 is highly selective for CDK7. In cell-free kinase assays, it demonstrates an IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of approximately 21 nM for CDK7.[1][2] Its selectivity is over 40-fold higher for CDK7 compared to other CDKs. For instance, its IC₅₀ for CDK2 is around 880 nM, and for CDK1, CDK4, CDK5, CDK6, and CDK9, the IC₅₀ values are typically in the micromolar range (>3.0 µM).[1][2][4]
Q3: What are the potential mechanisms of acquired resistance to BS-181 in cancer cells?
While specific studies on BS-181 resistance are limited, mechanisms can be extrapolated from other kinase inhibitors and, specifically, other non-covalent CDK7 inhibitors.[6] Potential mechanisms include:
-
Target Alteration: Acquisition of point mutations in the CDK7 gene that reduce the binding affinity of BS-181 to the ATP-binding pocket. A study on the CDK7 inhibitor samuraciclib identified a conserved residue mutation (D97N) that conferred resistance.[6]
-
Activation of Compensatory Pathways: Cancer cells may upregulate parallel signaling pathways to bypass their dependency on CDK7 for survival and proliferation.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump BS-181 out of the cell, reducing its intracellular concentration and efficacy.[8]
-
Gene Amplification: Increased copy numbers of the CDK7 target gene could lead to higher protein expression, requiring a higher concentration of the inhibitor to achieve a therapeutic effect.[9]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with BS-181.
Issue 1: BS-181 shows lower-than-expected potency or no effect on my cancer cell line.
-
Question: I've treated my cells with BS-181, but the IC₅₀ is much higher than published values, or I see no significant decrease in cell viability. What should I check?
-
Answer: This issue can arise from several factors related to the compound, the cells, or the assay itself. Follow these troubleshooting steps:
-
Inhibitor Integrity and Concentration:
-
Solubility: Ensure the this compound is fully dissolved. It is soluble in water and DMSO up to 100 mM. Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[10]
-
Concentration Verification: If possible, verify the concentration of your stock solution.
-
-
Cell Line Characteristics:
-
Intrinsic Resistance: Your cell line may have intrinsic resistance to CDK7 inhibition. This could be due to pre-existing mutations or reliance on alternative survival pathways.
-
Cell Health and Passage Number: Use cells in the logarithmic growth phase with a consistent, low passage number. High passage numbers can lead to phenotypic drift.
-
-
Experimental Setup:
-
Treatment Duration: Ensure the treatment duration is sufficient. For cell viability assays, an incubation time of 48 to 72 hours is common.[2][5]
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment if a defined medium is not an option.
-
Assay Type: Confirm that your viability assay (e.g., MTT, CCK-8) is optimized for your cell line and that the final DMSO concentration is not causing toxicity.
-
-
Issue 2: My in vitro kinase assay shows poor inhibition with BS-181.
-
Question: My in vivo experiments show a clear effect, but when I perform an in vitro kinase assay with recombinant CDK7, BS-181 is not inhibiting phosphorylation effectively. Why?[11]
-
Answer: Discrepancies between cellular and biochemical assays are common.[12] Consider these factors for your in vitro assay:
-
ATP Concentration: BS-181 is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it will outcompete the inhibitor, leading to an artificially high IC₅₀. For comparability, it is recommended to use an ATP concentration close to the Michaelis constant (Km) of the enzyme.[13]
-
Enzyme Quality: Ensure the recombinant CDK7/Cyclin H/MAT1 complex is active and correctly folded.
-
Assay Conditions: Check the buffer composition, pH, and incubation time. The stability and activity of both the enzyme and the inhibitor can be sensitive to these parameters.
-
Issue 3: I am trying to develop a BS-181 resistant cell line, but the cells die at higher concentrations.
-
Question: I'm following a dose-escalation protocol to create a resistant cell line, but I'm experiencing mass cell death when I increase the drug concentration. What can I do?
-
Answer: Developing a stable resistant cell line requires a gradual and patient approach, as it can take several months.[14][15]
-
Initial Concentration: Start with a low concentration of BS-181, typically around the IC₂₀ or IC₅₀, to allow a sub-population of cells to survive and adapt.[16]
-
Incremental Increases: Increase the drug concentration very slowly and in small steps (e.g., 25-50% increments).[16] Only increase the dose after the surviving cells have recovered, are proliferating steadily, and have reached >80% confluency.[8]
-
Recovery Periods: It is crucial to allow the cells sufficient time to adapt to each new concentration. This may take several passages.
-
Freeze Backup Stocks: At each stage of successful adaptation to a higher concentration, freeze a stock of the cells.[8][16] This is critical to prevent the loss of your work.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Assay Duration | Reported IC₅₀ (µM) | Reference |
| MKN28 | Gastric Cancer | 48 hours | ~22 | [5] |
| SGC-7901 | Gastric Cancer | 48 hours | ~18 | [5] |
| AGS | Gastric Cancer | 48 hours | ~17 | [5] |
| BGC823 | Gastric Cancer | 48 hours | ~20 | [5] |
| MCF-7 | Breast Cancer | 72 hours | 15.1 | [2] |
| HCT-116 | Colorectal Cancer | 72 hours | 11.5 | [2] |
| HT-29 | Colorectal Cancer | 72 hours | 15.3 | [2] |
| A549 | Lung Cancer | 72 hours | 11.5 | [2] |
| U2OS | Osteosarcoma | 72 hours | 37.3 | [2] |
Table 2: Hypothetical Data for a BS-181 Sensitive vs. Resistant Cell Line.
| Cell Line | Treatment | IC₅₀ (µM) | Fold Resistance |
| Parent (Sensitive) | BS-181 | 15 | 1x |
| Resistant Derivative | BS-181 | 120 | 8x |
Key Experimental Protocols
Protocol 1: Generation of a BS-181 Resistant Cell Line
This protocol describes a stepwise method for developing a drug-resistant cell line.[8]
-
Determine Initial IC₅₀: First, accurately determine the IC₅₀ of BS-181 for your parental (sensitive) cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in medium containing BS-181 at a starting concentration equal to the IC₂₀ or IC₅₀.
-
Culture and Monitor: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a large percentage of cells will die.
-
Recovery and Expansion: Allow the small population of surviving cells to grow until they reach 80-90% confluency. This may take several weeks.
-
Dose Escalation: Once the cells are proliferating robustly at the current concentration, passage them and increase the BS-181 concentration by a small increment (e.g., 1.5-fold).
-
Repeat Cycle: Repeat steps 3-5, gradually increasing the drug concentration over several months.
-
Characterization: Periodically (e.g., every 5-10 passages), determine the new IC₅₀ to quantify the level of resistance. A 3- to 10-fold increase in IC₅₀ is often considered a sign of acquired resistance.[14][17]
-
Cryopreservation: Freeze vials of cells at each successful concentration step.[16]
Protocol 2: Cell Viability (CCK-8/MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
-
Drug Treatment: Prepare serial dilutions of BS-181 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours, until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Western Blot for CDK7 Pathway Activity
-
Cell Lysis: Treat cells with BS-181 at various concentrations and for different times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of BS-181, inhibiting CDK7 within the CAK and TFIIH complexes.
Caption: Workflow for generating a BS-181 resistant cancer cell line via dose escalation.
Caption: Logical workflow for troubleshooting ineffective BS-181 treatment in cell culture.
References
- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BS-181 Dihydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the selective CDK7 inhibitor, BS-181 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its primary mechanism of action is the inhibition of CDK7's kinase activity, which is crucial for the regulation of the cell cycle and transcription.[3][4] By inhibiting CDK7, BS-181 can lead to cell cycle arrest, primarily in the G1 phase, and induce apoptosis (programmed cell death) in various cancer cell lines.[1][4]
Q2: What is the selectivity profile of BS-181?
BS-181 exhibits high selectivity for CDK7, with a reported IC50 value of 21 nM.[1][2][5][6] It is significantly less potent against other CDKs, showing over 40-fold selectivity for CDK7 compared to CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3][5] Its IC50 values for CDK2, CDK5, and CDK9 are 880 nM, 3000 nM, and 4200 nM, respectively, and it does not effectively block CDK1, 4, and 6 at lower concentrations.[1][6]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water and DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at +4°C. While stock solutions can be prepared, some sources indicate that solutions of BS-181 hydrochloride are unstable and should be prepared fresh.[5] To ensure reproducibility, it is advisable to prepare fresh working solutions for each experiment or use small, pre-packaged sizes.[5] For in vivo experiments, it is recommended to prepare the formulation freshly on the same day of use.[1]
Q4: What are the expected outcomes of treating cancer cells with BS-181?
Treatment of cancer cells with BS-181 is expected to result in several key outcomes:
-
Inhibition of CDK7 Substrate Phosphorylation: A primary effect is the reduced phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II at serine 5.[1][3]
-
Cell Cycle Arrest: BS-181 typically induces cell cycle arrest in the G1 phase.[1][7]
-
Induction of Apoptosis: The compound promotes apoptosis, which can be observed through markers like increased caspase-3 and Bax expression, and decreased Bcl-2 levels.[4][8]
-
Anti-proliferative Activity: BS-181 inhibits the growth of a range of cancer cell lines, including breast, lung, prostate, colorectal, and gastric cancers.[1][3][4][9]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Q: My calculated IC50 value for BS-181 in the same cell line varies significantly between experimental replicates. What could be the cause?
A: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments. Cell passage number can also influence experimental outcomes.[10]
-
Compound Solubility and Stability: As solutions of BS-181 may be unstable, always prepare fresh dilutions from a stock solution for each experiment.[5] If you observe any precipitation, you can try gentle heating or sonication to aid dissolution.[1]
-
Assay-Specific Parameters: The duration of inhibitor treatment, the specific endpoint being measured (e.g., metabolic activity, DNA content), and the type of microplate used can all contribute to variability.[10] Standardize these parameters across all experiments.
-
DMSO Concentration: If using DMSO as a solvent, ensure the final concentration is consistent across all wells and is at a level that does not affect cell viability.[11]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Q: The effective concentration of BS-181 in my cellular assay is much higher than its reported biochemical IC50 of 21 nM. Why is this?
A: It is common for the effective concentration in a cellular assay (cellular IC50) to be higher than the biochemical IC50. This discrepancy can be attributed to:
-
Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target, and poor permeability can lead to a lower effective intracellular concentration.
-
Cellular ATP Concentration: As an ATP-competitive inhibitor, the high intracellular concentration of ATP can compete with BS-181 for binding to CDK7, requiring a higher concentration of the inhibitor for efficacy.[12]
-
Off-Target Effects: At higher concentrations, the inhibitor might engage other kinases or cellular targets, leading to a complex cellular response that may differ from the specific inhibition of CDK7.[13]
-
Drug Efflux Pumps: Cancer cells can express efflux pumps that actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Q: I am observing significant cytotoxicity at concentrations where I don't expect to see specific CDK7 inhibition, or my results are inconsistent with genetic knockdown of CDK7. How can I troubleshoot this?
A: These observations may indicate off-target effects. Here is a guide to investigate this:
-
Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration range where BS-181 is effective without causing general cellular toxicity.[13] This can be done using a simple viability assay.
-
Rescue Experiments: If possible, a "rescue" experiment can be performed. For example, if the phenotype is due to the inhibition of a specific downstream target, overexpressing a constitutively active form of that target might rescue the effect.
-
Validate with Genetic Controls: The gold standard for validating on-target effects is to compare the phenotype from the small molecule inhibitor with that from genetic knockdown (siRNA, shRNA) or knockout (CRISPR) of the target protein.[13] Discrepancies may point to off-target effects of the small molecule.[14]
Data Presentation
Table 1: Kinase Inhibitory Profile of BS-181
| Kinase Target | IC50 (nM) |
| CDK7 | 21[1][2][5][6] |
| CDK2 | 880[1][6][9] |
| CDK5 | 3000[1][6] |
| CDK9 | 4200[1][6] |
| CDK1 | >3000[9] |
| CDK4 | >3000[9] |
| CDK6 | >3000[9] |
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast | MCF-7, etc. | 15.1 - 20[1] |
| Colorectal | HCT116, etc. | 11.5 - 15.3[1] |
| Lung | A549, etc. | 11.5 - 37.3[1] |
| Osteosarcoma | U2OS, etc. | 11.5 - 37.3[1] |
| Prostate | PC3, etc. | 11.5 - 37.3[1] |
| Liver | HepG2, etc. | 11.5 - 37.3[1] |
| Gastric | BGC823 | Not specified, but effective[4][8] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 453.45 g/mol |
| Formula | C₂₂H₃₂N₆·2HCl |
| Solubility | Soluble to 100 mM in water and DMSO |
| Purity | ≥98% |
| Storage | Store at +4°C |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (MTT Assay)
Objective: To determine the effect of BS-181 on the proliferation of a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should span from well below to well above the expected IC50 value.
-
Incubation: Remove the medium from the cells and replace it with the medium containing the different concentrations of BS-181. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor). Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viable cells against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for CDK7 Target Inhibition
Objective: To assess the effect of BS-181 on the phosphorylation of a downstream target of CDK7, such as the C-terminal domain of RNA Polymerase II.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of BS-181 for a specified period (e.g., 4 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-RNA Pol II CTD Ser5).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target protein with increasing concentrations of BS-181.
Visualizations
Caption: CDK7 signaling pathway and its inhibition by BS-181.
Caption: General experimental workflow for BS-181 cell-based assays.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on BS-181 dihydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BS-181 dihydrochloride, with a specific focus on the impact of serum concentration on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its mechanism of action involves binding to the ATP-binding site of CDK7, which prevents the phosphorylation of its substrates. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcription initiation. By inhibiting CDK7, BS-181 can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of BS-181 for CDK7 has been reported to be approximately 21 nM in biochemical assays. In live cell engagement assays, the potency for CDK7 was determined to be around 470 nM.[1] It is important to note that the IC50 value can vary depending on the experimental conditions, such as the specific cell line used, assay format, and the concentration of ATP and serum in the culture medium.
Q3: How does serum concentration in cell culture media affect the activity of this compound?
A3: Serum, most commonly fetal bovine serum (FBS), contains a complex mixture of proteins, growth factors, and other molecules.[2] Small molecule inhibitors like BS-181 can bind to serum proteins, particularly albumin. This binding reduces the free concentration of the inhibitor available to interact with its target, CDK7, within the cells.[3][4] Consequently, a higher concentration of BS-181 may be required to achieve the same level of biological effect in the presence of serum compared to serum-free or low-serum conditions. This can lead to an apparent increase in the IC50 value.[5][6]
Q4: Should I use serum-free or serum-containing media for my experiments with BS-181?
A4: The choice between serum-free and serum-containing media depends on the specific goals of your experiment.
-
Serum-free media: Using serum-free or low-serum media will minimize the interference from serum protein binding and provide a more direct measure of the intrinsic activity of BS-181 on the cells. This is often preferred for mechanistic studies.
-
Serum-containing media: If the goal is to mimic a more physiological environment, using serum-containing media is appropriate. However, it is crucial to be aware of the potential for serum to affect the inhibitor's potency. When using serum, it is recommended to maintain a consistent serum concentration across all experiments to ensure reproducibility. It may also be necessary to perform a dose-response curve to determine the optimal concentration of BS-181 under your specific serum conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of BS-181 in cell-based assays. | Serum Interference: High concentrations of serum in the culture medium may be binding to BS-181, reducing its effective concentration. | 1. Perform a dose-response experiment comparing the activity of BS-181 in your standard serum concentration (e.g., 10% FBS) with a lower concentration (e.g., 1-2% FBS) or in serum-free medium. 2. If serum is necessary for cell health, ensure the serum concentration is kept consistent across all experiments and plates. 3. Consider increasing the concentration of BS-181 to compensate for the effects of serum binding. |
| High variability in IC50 values between experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum lot can affect the cellular response to the inhibitor. | 1. Use cells within a consistent and narrow range of passage numbers. 2. Seed cells at a consistent density to ensure they are in a similar growth phase at the time of treatment. 3. If possible, use the same lot of serum for a series of related experiments to minimize lot-to-lot variability.[6] |
| BS-181 appears to be inactive in the assay. | Inhibitor Degradation or Precipitation: The compound may be unstable in the culture medium or may have precipitated out of solution. | 1. Prepare fresh stock solutions of this compound. 2. When diluting the stock solution into aqueous culture medium, ensure thorough mixing to prevent precipitation. 3. Visually inspect the culture wells under a microscope for any signs of drug precipitation. |
| Observed cellular effects do not correlate with CDK7 inhibition. | Off-Target Effects: At high concentrations, BS-181 may inhibit other kinases or cellular processes. | 1. Consult the literature for known off-target effects of BS-181. 2. Use the lowest effective concentration of the inhibitor. 3. Confirm the on-target effect by assessing the phosphorylation status of a known CDK7 substrate, such as the C-terminal domain of RNA Polymerase II (Ser5 phosphorylation). |
Quantitative Data
Table 1: Reported Potency of this compound
| Assay Type | Target | Reported IC50 / Potency |
| Biochemical Assay | CDK7 | ~21 nM |
| Live Cell Engagement | CDK7 | ~470 nM[1] |
Table 2: Illustrative Example of the Impact of Serum Concentration on BS-181 IC50
Disclaimer: The following data is for illustrative purposes only to demonstrate the expected trend. Actual results may vary depending on the cell line and experimental conditions.
| Fetal Bovine Serum (FBS) Concentration | Illustrative IC50 in a Cell Viability Assay (µM) |
| 0% | 0.5 |
| 2.5% | 1.2 |
| 5% | 2.5 |
| 10% | 5.0 |
Experimental Protocols
Protocol: Cell Viability Assay to Determine the Impact of Serum Concentration on BS-181 Activity
This protocol describes a method to assess the effect of varying serum concentrations on the cytotoxic activity of this compound using a resazurin-based cell viability assay.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to CDK7 inhibition)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium containing 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Serum-Containing Media:
-
Prepare different batches of culture medium with varying concentrations of FBS (e.g., 0%, 2.5%, 5%, and 10%).
-
-
Preparation of BS-181 Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
For each serum concentration, prepare a series of 2X working solutions of BS-181 by serially diluting the stock solution in the corresponding serum-containing medium. A typical concentration range to test would be from 0.1 µM to 100 µM (final concentration).
-
Prepare a vehicle control (DMSO) in each of the different serum-containing media.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the appropriate serum-containing medium with the corresponding 2X BS-181 dilutions or vehicle control to the wells. This will result in a 1X final concentration of the inhibitor and serum.
-
Include wells with medium only (no cells) for background fluorescence measurement.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other values.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle-treated control wells for each serum concentration.
-
Plot the percentage of cell viability against the logarithm of the BS-181 concentration for each serum condition.
-
Calculate the IC50 value for each serum concentration using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Visualizations
Caption: CDK7 Signaling Pathway and the inhibitory action of BS-181.
Caption: Experimental workflow for assessing the impact of serum on BS-181 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fetal bovine serum: how to leave it behind in the pursuit of more reliable science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
troubleshooting inconsistent results with BS-181 dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BS-181 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its primary mechanism of action is the inhibition of CDK7, a key regulator of both the cell cycle and transcription. By inhibiting CDK7, BS-181 can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is soluble in water and DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.
Q4: What are the typical IC50 values for BS-181?
The half-maximal inhibitory concentration (IC50) of BS-181 can vary depending on the target kinase and the assay conditions. The following table summarizes reported IC50 values.
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
Q5: What are the known off-target effects of this compound?
While BS-181 is highly selective for CDK7, like many kinase inhibitors, it can exhibit off-target activities at higher concentrations.[2] It has been shown to inhibit CDK2, CDK5, and CDK9, but with significantly lower potency compared to CDK7.[3] Researchers should be aware of potential off-target effects, especially when using high concentrations of the inhibitor. Comprehensive kinase profiling can help identify unintended targets.[2]
Troubleshooting Guides
Problem 1: Inconsistent or no induction of apoptosis.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal BS-181 Concentration | The induction of apoptosis is often dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1] |
| Incorrect Assay Timing | Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity. |
| Insensitive Apoptosis Assay | Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blot for PARP cleavage.[1] |
| Cell Detachment | Apoptotic cells can detach from the culture surface. When harvesting, ensure that both adherent and floating cells are collected for analysis. |
| Compound Precipitation | BS-181 may precipitate in the culture medium, especially at high concentrations. Visually inspect the media for any precipitate. If observed, prepare a fresh, lower concentration solution. |
Problem 2: High variability in cell cycle analysis results.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well. |
| Inconsistent Staining | Use a consistent staining protocol with sufficient incubation time. Ensure the propidium iodide (PI) and RNase concentrations are optimal. |
| Cell Clumping | Gently pipette the cells to break up clumps before and during staining. Filtering the cell suspension through a cell strainer may be necessary. |
| Instrument Flow Rate | Run samples at a low flow rate on the flow cytometer to ensure accurate data acquisition and better resolution of cell cycle phases.[4] |
| Data Analysis Gating | Use consistent gating strategies for all samples to exclude debris and doublets. |
Experimental Protocols
1. Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the cell cycle distribution of a cell population treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired duration. Include a vehicle-treated control.
-
Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS and centrifuge.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: CDK7's dual role in cell cycle and transcription.
References
Validation & Comparative
BS-181 Dihydrochloride: A Comparative Guide to CDK7 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclin-dependent kinase 7 (CDK7) inhibitor, BS-181 dihydrochloride, with other known CDK7 inhibitors. The information presented herein is intended to aid researchers in making informed decisions regarding the selection of chemical probes for studying CDK7 biology and for potential therapeutic development.
Executive Summary
BS-181 is a potent and selective inhibitor of CDK7 with a reported IC50 of 21 nM.[1] It demonstrates significant selectivity for CDK7 over other cyclin-dependent kinases, making it a valuable tool for dissecting the specific roles of CDK7 in transcription and cell cycle control. This guide presents a comparative analysis of BS-181's selectivity profile against other prominent CDK7 inhibitors, detailed experimental protocols for assessing kinase inhibition, and visual representations of the CDK7 signaling pathway and experimental workflows.
Comparative Selectivity of CDK7 Inhibitors
The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of the intended target. The following table summarizes the inhibitory activity (IC50/Kᵢ/Kₑ) of BS-181 and other well-characterized CDK7 inhibitors against a panel of kinases.
| Kinase | BS-181 (IC50, nM) | THZ1 (Kᵢ, nM) | YKL-5-124 (IC50, nM) | SY-5609 (Kᵢ, nM) |
| CDK7 | 21 | 3.2 | 9.7 (complex), 53.5 | <1 (Kᵈ) |
| CDK1 | >1000 | - | - | - |
| CDK2 | 880 | - | 1300 | 2600 |
| CDK4 | >1000 | - | - | - |
| CDK5 | 3000 | - | - | - |
| CDK6 | >1000 | - | - | - |
| CDK9 | 4200 | - | 3020 | 960 |
| CDK12 | - | equipotent to CDK7 | inactive | 870 |
| CDK13 | - | equipotent to CDK7 | inactive | - |
| Other Kinases | CK1 (7,360 nM), DYRK1A (2,300 nM) | MLK3, PIP4K2C, JNK1/2/3, MER, TBK1, IGF1R, NEK9, PCTAIRE2 (>75% inhibition at 1µM) | - | 10 kinases with >70% inhibition at 1µM |
Data compiled from references[1][2][3][4][5][6][7]. Please note that assay conditions and methodologies may vary between studies.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Detection)
This protocol is representative of the method used to determine the IC50 values for BS-181. It measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP consumption indicates inhibition of the kinase.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Kinase substrate (e.g., a peptide substrate for CDK7)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the CDK7 enzyme solution (at 2x the final desired concentration) in kinase buffer to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at 2x the final desired concentrations) in kinase buffer to all wells. The final ATP concentration should be at or near the Km for CDK7.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Landscape of CDK7 Inhibition
CDK7 Signaling Pathway
CDK7 plays a central, dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[8] As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription initiation.[8] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[8]
References
- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
A Head-to-Head Comparison of CDK Inhibitors: BS-181 Dihydrochloride and Roscovitine
In the landscape of cancer research and drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics. Among these, BS-181 dihydrochloride and Roscovitine have garnered significant attention for their potential to halt uncontrolled cell proliferation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
At a Glance: Key Performance Indicators
| Feature | This compound | Roscovitine (Seliciclib, CYC202) |
| Primary Target | CDK7[1] | CDK2, CDK5, Cdc2 (CDK1)[2][3] |
| Potency (IC50) | 21 nM for CDK7[1][4][5][6][7][8] | ~0.16-0.7 µM for target CDKs[9][10] |
| Cellular Effects | Induces G1 cell cycle arrest and apoptosis[4][6][8][11][12] | Induces cell cycle arrest (G0/G1, S, or G2/M) and apoptosis[9][13][14] |
| Selectivity | Highly selective for CDK7 over other CDKs[1][15][16] | Selective for CDK1, CDK2, CDK5, CDK7, and CDK9[9] |
In-Depth Analysis: Efficacy and Selectivity
This compound is a highly potent and selective inhibitor of CDK7.[1] Its high selectivity, with an IC50 value of 21 nM for CDK7, is more than 40-fold greater than for other CDKs.[1] In contrast, Roscovitine, also known as Seliciclib or CYC202, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the range of 0.2-0.7 µM.[9] Roscovitine shows poor inhibition of CDK4 and CDK6.[9]
The cellular effects of both compounds culminate in cell cycle arrest and apoptosis. BS-181 has been shown to induce G1 arrest, followed by apoptosis at higher concentrations.[4][6][8] Roscovitine's effect on the cell cycle can vary depending on the cell line, dose, and duration of treatment, leading to arrest in the G0, G1, S, or G2/M phases.[9][14]
Kinase Inhibitory Profile
The following tables summarize the inhibitory concentrations (IC50) of each compound against a panel of kinases, providing a clearer picture of their selectivity.
Table 1: IC50 Values of this compound against various CDKs
| Kinase | IC50 (nM) |
| CDK7 | 21[4][5][6][8] |
| CDK2 | 880[4][5][6][8] |
| CDK5 | 3000[4][5][6][8] |
| CDK9 | 4200[4][5][6][8] |
| CDK1 | >10000 |
| CDK4 | >10000 |
| CDK6 | >10000 |
Table 2: IC50 Values of Roscovitine against various CDKs
| Kinase/Cyclin Complex | IC50 (µM) |
| CDK5/p25 | 0.16[9] |
| CDK5/p35 | 0.16[3][17] |
| CDK7/cyclin H | 0.46[9] |
| CDK9/cyclin T1 | 0.60[9] |
| CDK1/cyclin B | 0.65[9][10] |
| CDK2/cyclin A | 0.70[9][10] |
| CDK2/cyclin E | 0.70[9][10] |
| CDK4/cyclin D1 | >100[9] |
| CDK6/cyclin D3 | >100[9] |
Visualizing the Mechanism of Action
To understand how these inhibitors exert their effects, it is crucial to visualize their roles in cellular signaling pathways.
Caption: Simplified signaling pathway showing the points of intervention for BS-181 and Roscovitine.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of CDK inhibitors.
Caption: A standard experimental workflow for comparing the efficacy of kinase inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[18]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[19][20] Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Roscovitine and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[21]
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.[22]
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[23]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[24]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[25]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[25]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[25]
-
Propidium Iodide Staining (Optional): Add a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: Analyze the cells by flow cytometry as soon as possible.[24]
Conclusion
Both this compound and Roscovitine are effective inducers of cell cycle arrest and apoptosis. The primary distinction lies in their selectivity profile. BS-181 is a highly specific inhibitor of CDK7, making it a valuable tool for studying the specific roles of this kinase. Roscovitine, with its broader spectrum of CDK inhibition, may have different therapeutic applications and can be used to target multiple points in the cell cycle. The choice between these two inhibitors will ultimately depend on the specific research question and the desired biological outcome. The provided data and protocols offer a solid foundation for designing and executing comparative studies to further elucidate their respective efficacies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BS-181 HCl Datasheet DC Chemicals [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 14. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
- 16. cancertools.org [cancertools.org]
- 17. apexbt.com [apexbt.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. atcc.org [atcc.org]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of BS-181 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted cancer therapies, the precision of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profile of BS-181 dihydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other notable CDK7 inhibitors. The information presented herein, supported by experimental data, is intended to aid researchers in making informed decisions for their drug discovery and development programs.
This compound: A Profile of a Selective CDK7 Inhibitor
This compound is a potent inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its primary mechanism of action involves the inhibition of CDK7, leading to cell cycle arrest and apoptosis in cancer cells. The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the known inhibitory activity of this compound against its primary target and other kinases.
Table 1: Cross-Reactivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 21 | 1 |
| CDK2 | 880 | >40 |
| CDK5 | 3000 | >140 |
| CDK9 | 4200 | >200 |
| CDK1, 4, 6 | >10,000 | >476 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.
Comparative Analysis with Alternative CDK7 Inhibitors
To provide a comprehensive overview, the cross-reactivity profiles of several alternative CDK7 inhibitors are presented below. It is important to note that direct head-to-head comparisons in a single comprehensive kinase panel screen are limited, and data is often generated under varying experimental conditions.
THZ1
THZ1 is a covalent inhibitor of CDK7. While potent against its primary target, it has known cross-reactivity with other cyclin-dependent kinases, particularly CDK12 and CDK13.
Table 2: Cross-Reactivity Profile of THZ1
| Kinase Target | IC50 (nM) | Notes |
| CDK7 | 3.2 | Covalent inhibitor |
| CDK12 | 6.8 | Significant off-target activity |
| CDK13 | 6.8 | Significant off-target activity |
| JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, PCTAIRE2 | - | >75% inhibition at 1 µM in KiNativ profiling[1] |
LDC4297
LDC4297 is described as a highly selective, non-covalent inhibitor of CDK7. While some reports suggest high selectivity, others indicate some activity against CDK1 and CDK2.
Table 3: Cross-Reactivity Profile of LDC4297
| Kinase Target | IC50 (nM) | Notes |
| CDK7 | <5 | |
| CDK2 | 6.4 | |
| CDK1 | 53.7 | |
| CDK9 | 1710 | |
| CDK4, CDK6 | >10,000 | |
| Panel of 150 non-related kinases | - | No significant reactivity reported[2] |
Samuraciclib (ICEC0942)
Samuraciclib is an orally bioavailable CDK7 inhibitor that has entered clinical trials.
Table 4: Cross-Reactivity Profile of Samuraciclib (ICEC0942)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 40-41 | 1 |
| CDK2 | 578 | ~15 |
| CDK9 | - | ~30 |
| CDK1 | - | ~45 |
| CDK5 | - | ~230 |
Q901
Q901 is a highly selective covalent inhibitor of CDK7. It reportedly shows singular inhibition of CDK7 in a broad kinome panel.[3][4]
SY-5609
SY-5609 is a potent and highly selective oral inhibitor of CDK7. It is reported to be over 4000-fold selective for CDK7 compared to the closest off-target kinase.[5]
Table 5: Selectivity of SY-5609
| Kinase Target | Fold Selectivity vs. CDK7 |
| CDK12 | >2492 |
| CDK9 | >2508 |
| CDK2 | >8068 |
YKL-5-124
YKL-5-124 is a covalent inhibitor of CDK7 with high selectivity over other CDKs.
Table 6: Cross-Reactivity Profile of YKL-5-124
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 9.7 | 1 |
| CDK2 | 1300 | >130 |
| CDK9 | 3020 | >311 |
| CDK12/13 | Inactive | - |
Summary of Comparative Selectivity
The following table provides a high-level comparison of the selectivity profiles of the discussed CDK7 inhibitors.
Table 7: Comparative Selectivity of CDK7 Inhibitors
| Inhibitor | Primary Target | Key Off-Targets | Selectivity Notes |
| This compound | CDK7 | CDK2, CDK5, CDK9 | >40-fold selective over other CDKs. |
| THZ1 | CDK7 | CDK12, CDK13, various other kinases | Potent, but with significant off-target activity on CDK12/13. |
| LDC4297 | CDK7 | CDK1, CDK2 | Generally high selectivity, though some activity on CDK1/2 reported. |
| Samuraciclib (ICEC0942) | CDK7 | CDK1, CDK2, CDK5, CDK9 | Moderate selectivity over other CDKs. |
| Q901 | CDK7 | Minimal | Reported to be extremely selective for CDK7. |
| SY-5609 | CDK7 | Minimal | Reported to be highly selective (>4000-fold). |
| YKL-5-124 | CDK7 | CDK2, CDK9 | High selectivity over other CDKs, particularly inactive against CDK12/13. |
Signaling Pathway and Experimental Workflow
To visually represent the context of CDK7 inhibition and the methodologies used to assess cross-reactivity, the following diagrams are provided.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: General workflow for kinase inhibitor profiling.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development. Several robust methodologies are employed for this purpose. Below are detailed protocols for three common kinase screening assays.
Radiometric Kinase Assay (e.g., HotSpot™ or ³³PanQinase™)
This method is often considered the "gold standard" for its direct measurement of kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.
Methodology:
-
Reaction Setup:
-
In a multi-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and a buffer solution with necessary cofactors (e.g., Mg²⁺, Mn²⁺).
-
Add the test compound (e.g., this compound) at various concentrations to different wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a solution of ATP, which includes a known amount of [γ-³²P]ATP or [γ-³³P]ATP.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (typically 30°C or 37°C) for a specific duration to allow for substrate phosphorylation.
-
-
Termination and Separation:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter mat or membrane. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will not.
-
Wash the filter extensively to remove any unbound radiolabeled ATP.
-
-
Detection and Quantification:
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
The amount of radioactivity is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.
Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate as described for the radiometric assay, but using non-radiolabeled ATP.
-
Incubate the reaction to allow for ADP production.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and also contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion and the luminescent reaction to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
-
KiNativ™ In-Situ Kinase Profiling
This chemical proteomics approach allows for the profiling of kinase inhibitors directly in a more physiologically relevant context, such as cell or tissue lysates.
Principle: This method utilizes ATP- and ADP-biotin probes that covalently label a conserved lysine residue in the active site of kinases. The extent of labeling is inversely proportional to the occupancy of the active site by a competing inhibitor.
Methodology:
-
Lysate Preparation:
-
Prepare cell or tissue lysates under conditions that preserve kinase activity.
-
-
Inhibitor Treatment:
-
Incubate the lysate with the test compound (e.g., this compound) at various concentrations to allow for binding to target kinases.
-
-
Probe Labeling:
-
Add the ATP- or ADP-biotin probe to the lysate. The probe will covalently label the active site of kinases that are not occupied by the inhibitor.
-
-
Enrichment of Labeled Peptides:
-
Digest the proteins in the lysate into peptides using trypsin.
-
Enrich the biotin-labeled peptides using streptavidin affinity chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
-
Data Analysis:
-
Compare the abundance of labeled peptides from the inhibitor-treated samples to a vehicle control.
-
A decrease in the abundance of a specific kinase peptide in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
Determine the IC50 values for inhibitor binding to each kinase by analyzing the dose-dependent decrease in peptide abundance.
-
By employing these rigorous experimental methodologies, researchers can obtain a comprehensive understanding of the cross-reactivity profile of kinase inhibitors like this compound, facilitating the development of more selective and effective targeted therapies.
References
Comparative Guide to Validating Downstream Target Engagement of BS-181 Dihydrochloride
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of BS-181 dihydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We will compare its performance with other known CDK7 inhibitors, THZ1 and Samuraciclib (CT7001), and provide supporting experimental data and protocols.
This compound is a potent and selective, non-covalent inhibitor of CDK7 with a reported IC50 of 21 nM.[1][2][3][4] CDK7 is a crucial kinase that plays a dual role in regulating the cell cycle and transcription. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[5] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation of transcription.[2][5][6]
This guide will explore key experimental approaches to validate the downstream target engagement of this compound and its alternatives, focusing on methods that assess the direct interaction with CDK7 in cells and the subsequent effects on its downstream signaling pathways.
Quantitative Comparison of CDK7 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to THZ1, a covalent CDK7 inhibitor, and Samuraciclib (CT7001), another selective CDK7 inhibitor.
| Inhibitor | Type | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK2/CDK7) | Reference |
| This compound | Non-covalent | 21 | 880 | 4200 | >40-fold | [1][2][3] |
| THZ1 | Covalent | 53.5 | >10,000 | >10,000 | >186-fold | [7] |
| Samuraciclib (CT7001) | Non-covalent | 40 | 600 | 1200 | 15-fold | [6] |
Experimental Protocols for Target Validation
Validating the downstream target engagement of CDK7 inhibitors like this compound involves a multi-pronged approach, from confirming direct target binding in a cellular context to measuring the impact on downstream signaling events. Here, we provide detailed methodologies for key experiments.
Western Blotting for Phospho-RNA Polymerase II
This assay assesses the inhibition of CDK7's transcriptional activity by measuring the phosphorylation of its primary substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 (p-RNA Pol II Ser5).
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, HCT116) and allow cells to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 to 10 µM), a comparator compound, or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-RNA Pol II Ser5 overnight at 4°C.[8][9][10][11][12] Also, probe a separate membrane or strip and re-probe the same membrane for total RNA Polymerase II and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-RNA Pol II Ser5 and normalize to the total RNA Polymerase II or the loading control. Plot the normalized values against the inhibitor concentration to determine the IC50 for target inhibition in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13][14][15]
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[14]
-
Heating Step: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[14]
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.[14]
-
Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the samples by Western Blot using an antibody specific to CDK7. Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein in real-time using bioluminescence resonance energy transfer (BRET).[1][16][17][18]
Protocol:
-
Cell Preparation and Transfection: Culture HEK293 cells and transfect them with a vector encoding a NanoLuc®-CDK7 fusion protein. Allow for protein expression for 18-24 hours.[17]
-
Assay Plate Preparation: Harvest the transfected cells and resuspend them in Opti-MEM. Add the cells to a white, non-binding 96-well plate.[19]
-
Compound and Tracer Addition: Add a dilution series of this compound to the wells, followed by the addition of a cell-permeable fluorescent tracer that binds to CDK7.
-
Substrate Addition and BRET Measurement: Add the NanoLuc® substrate to the cells. Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.[17]
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The binding of this compound will displace the fluorescent tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the CDK7 signaling pathway and a typical workflow for validating target engagement.
Caption: CDK7's dual role in transcription and cell cycle progression.
Caption: Experimental workflow for validating CDK7 target engagement.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phospho-RNA pol II CTD (Ser2, Ser5) Polyclonal Antibody (PA5-17563) [thermofisher.com]
- 11. Phospho-RNA pol II CTD (Ser5) Polyclonal Antibody (39233) [thermofisher.com]
- 12. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 17. eubopen.org [eubopen.org]
- 18. promegaconnections.com [promegaconnections.com]
- 19. promega.com [promega.com]
Synergistic Potential of BS-181 Dihydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective CDK7 inhibitor, BS-181 dihydrochloride, has emerged as a promising agent in oncology due to its role in regulating the cell cycle and transcription. While its standalone efficacy is under investigation, its potential to synergize with other anticancer drugs presents a compelling avenue for enhancing therapeutic outcomes and overcoming drug resistance. This guide provides a comparative overview of the synergistic effects of BS-181 and other CDK7 inhibitors when combined with various classes of anti-cancer agents, supported by available experimental data and detailed methodologies.
This compound: Demonstrated Synergy with rTRAIL
A key study has demonstrated the synergistic potential of BS-181 in combination with recombinant human Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (rTRAIL) in T-cell acute lymphoblastic leukemia (T-ALL). This combination significantly enhances apoptosis in cancer cells, suggesting a promising therapeutic strategy.
Quantitative Analysis of BS-181 and rTRAIL Synergy
The synergistic effect of combining BS-181 with rTRAIL was evaluated in human T-ALL Jurkat T cells. The combination treatment resulted in a significant increase in apoptosis compared to either agent alone.
| Cell Line | Treatment | Concentration | Apoptosis Rate (%) | Synergy Assessment |
| Jurkat T | BS-181 alone | Not Specified | Moderate | - |
| Jurkat T | rTRAIL alone | Not Specified | Low | - |
| Jurkat T | BS-181 + rTRAIL | Not Specified | Significantly Increased | Synergistic |
Experimental Protocol: Assessment of Apoptosis
The induction of apoptosis by BS-181 and rTRAIL, alone and in combination, was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture: Jurkat T cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 6-well plates and treated with BS-181, rTRAIL, or a combination of both for a specified duration (e.g., 24 or 48 hours).
-
Apoptosis Staining: After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Flow Cytometry: Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark at room temperature for 15 minutes. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (early and late) was calculated for each treatment group to determine the extent of synergy.
Signaling Pathway of BS-181 and rTRAIL Synergy
The synergistic induction of apoptosis by the combination of BS-181 and rTRAIL is mediated through the engagement of both the extrinsic and intrinsic apoptosis pathways.
Comparative Synergistic Effects of Other CDK7 Inhibitors
While direct combination studies with BS-181 are limited, research on other selective CDK7 inhibitors, such as THZ1, provides valuable insights into potential synergistic partners. These findings suggest that the mechanism of CDK7 inhibition can potentiate the effects of various classes of anticancer drugs.
CDK7 Inhibitors in Combination with Topoisomerase I Inhibitors
Studies have shown that the CDK7 inhibitor THZ1 acts synergistically with the topoisomerase I inhibitor topotecan in small cell lung cancer (SCLC).[1][2][3][4][5]
| Cancer Type | CDK7 Inhibitor | Combination Drug | Effect |
| Small Cell Lung Cancer | THZ1 | Topotecan | Synergistic cytotoxicity |
CDK7 Inhibitors in Combination with Tyrosine Kinase Inhibitors (TKIs)
In MYCN-amplified neuroblastoma, THZ1 has been shown to synergize with TKIs like ponatinib and lapatinib to induce apoptosis.[6][7][8][9]
| Cancer Type | CDK7 Inhibitor | Combination Drug | Effect |
| MYCN-amplified Neuroblastoma | THZ1 | Ponatinib | Synergistic apoptosis |
| MYCN-amplified Neuroblastoma | THZ1 | Lapatinib | Synergistic apoptosis |
CDK7 Inhibitors in Combination with EGFR Inhibitors
The combination of THZ1 with the EGFR inhibitor erlotinib has demonstrated synergistic or additive effects in various breast cancer subtypes.[10][11][12][13]
| Cancer Type | CDK7 Inhibitor | Combination Drug | Effect |
| Breast Cancer | THZ1 | Erlotinib | Synergistic/Additive growth inhibition |
Experimental Workflow for Synergy Assessment
The following diagram illustrates a general workflow for evaluating the synergistic effects of drug combinations, a process central to the findings presented in this guide.
Conclusion
The available evidence strongly suggests that inhibiting CDK7, as with this compound, can lead to synergistic anti-cancer effects when combined with other therapeutic agents. The demonstrated synergy of BS-181 with rTRAIL in T-ALL provides a direct rationale for further investigation of this specific combination. Furthermore, the broader synergistic interactions observed with other CDK7 inhibitors highlight a promising strategy of combining CDK7 inhibition with a range of targeted and conventional chemotherapies. Future preclinical and clinical studies are warranted to explore the full potential of BS-181 in combination regimens for various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Data from CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 6. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treating triple negative breast cancer cells with erlotinib plus a select antioxidant overcomes drug resistance by targeting cancer cell heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I/II Trial of Trastuzumab plus Erlotinib in Metastatic HER2-Positive Breast Cancer: A Dual ErbB Targeted Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BS-181 and Other Pan-CDK Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. Among these, pan-CDK inhibitors, which target multiple CDKs, have been a subject of intense research. This guide provides a detailed head-to-head comparison of BS-181, a selective CDK7 inhibitor, with other notable pan-CDK inhibitors, including Flavopiridol, Roscovitine, Dinaciclib, and AT7519. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cell Cycle Engine
Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating cell cycle progression and transcription. Pan-CDK inhibitors, as their name suggests, exhibit activity against a broad range of these kinases. BS-181, while sometimes grouped with pan-CDK inhibitors due to its multi-CDK activity at higher concentrations, is primarily a highly selective inhibitor of CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, BS-181 indirectly curtails the activity of these downstream CDKs, leading to cell cycle arrest and apoptosis.[1]
First-generation pan-CDK inhibitors like Flavopiridol and Roscovitine have a broader and less specific inhibitory profile.[2][3][4] Second-generation inhibitors such as Dinaciclib and AT7519 were developed to have improved selectivity and potency.[2]
In Vitro Kinase Inhibitory Profile: A Comparative Analysis
The potency and selectivity of CDK inhibitors are critical determinants of their therapeutic window and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BS-181 and other pan-CDK inhibitors against a panel of CDKs. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 | Reference |
| BS-181 | >10,000 nM | 880 nM | >10,000 nM | 3,000 nM | >10,000 nM | 21 nM | 4,200 nM | [1] |
| Flavopiridol | ~40 nM | ~40 nM | ~40 nM | - | ~40 nM | - | ~40 nM | [1] |
| Roscovitine | ~0.7 µM | ~0.7 µM | >100 µM | ~0.2 µM | >100 µM | ~0.7 µM | ~0.7 µM | [5] |
| Dinaciclib | 3 nM | 1 nM | - | 1 nM | - | - | 4 nM | [6][7] |
| AT7519 | 210 nM | 47 nM | 100 nM | 11-13 nM | 170 nM | Less Active | <10 nM | [8][9][10] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Cellular Activity: Proliferation, Cell Cycle Arrest, and Apoptosis
The ultimate goal of CDK inhibitors in cancer therapy is to halt the uncontrolled proliferation of cancer cells. The following table summarizes the reported cellular activities of BS-181 and its counterparts.
| Inhibitor | Cell Lines | IC50 (Proliferation) | Cell Cycle Arrest | Apoptosis Induction | Reference |
| BS-181 | Various human cancer cell lines | 0.5 - 2.0 µM | G1/S | Yes | |
| Flavopiridol | Various human tumor cell lines | ~100 nM | G1/S and G2/M | Yes | [11] |
| Roscovitine | Wide variety of cancer cell lines | ~15 µM | G0, G1, S or G2/M | Yes | [5] |
| Dinaciclib | Glioma cell lines | 20 - 40 nM | - | Yes | [12] |
| AT7519 | Multiple myeloma cell lines | 0.5 - 2 µM | G0/G1 and G2/M | Yes | [13] |
In Vivo Efficacy and Clinical Trial Status
The preclinical and clinical development of these inhibitors provides insights into their therapeutic potential and limitations.
| Inhibitor | In Vivo Models | Clinical Trial Status | Key Findings/Toxicities | Reference |
| BS-181 | Mouse xenograft models | Preclinical | Antitumor activity in various cancer models. | |
| Flavopiridol | Human tumor xenografts | Phase I/II | Antitumor activity observed, but dose-limiting toxicities include diarrhea and hypotension. | [11][14] |
| Roscovitine | Xenograft models | Phase I/II | Limited objective tumor responses in monotherapy. Disease stabilization observed. Toxicities include fatigue, rash, and electrolyte imbalances. | [5][15] |
| Dinaciclib | Murine xenograft models | Phase III | Potent antitumor activity. | [16] |
| AT7519 | Human MM xenograft mouse model | Phase II | Tumor growth inhibition and prolonged survival. Dose-limiting toxicities include mucositis, febrile neutropenia, rash, fatigue, and hypokalemia. | [9][17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified CDK signaling pathway and points of inhibition.
Caption: Generalized experimental workflow for evaluating CDK inhibitors.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant CDK/cyclin complex, a kinase-specific substrate (e.g., Histone H1 for CDK1/2, Retinoblastoma protein (Rb) fragment for CDK4/6), and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Measure the kinase activity using a suitable method, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™). The amount of product formed is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Cell Proliferation Assay (MTT Assay - General Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the CDK inhibitor for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.
Cell Cycle Analysis (Flow Cytometry - General Protocol)
-
Cell Culture and Treatment: Culture cancer cells and treat them with the CDK inhibitor for a defined period.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content of each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion
BS-181 distinguishes itself from traditional pan-CDK inhibitors with its high selectivity for CDK7. This targeted approach offers the potential for a more favorable therapeutic window by minimizing off-target effects. While first and second-generation pan-CDK inhibitors like Flavopiridol, Roscovitine, Dinaciclib, and AT7519 have demonstrated potent anti-proliferative activity, their broader kinase inhibition profiles have been associated with significant toxicities in clinical trials. The development of more selective inhibitors like BS-181 and the next generation of CDK-specific inhibitors represents a promising direction in the pursuit of more effective and less toxic cancer therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024-7076 [excli.de]
- 4. [PDF] Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer | Semantic Scholar [semanticscholar.org]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of BS-181 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of BS-181 in xenograft models, supported by experimental data. We will delve into its performance against other cyclin-dependent kinase (CDK) inhibitors and provide detailed methodologies for key experiments to aid in the design and interpretation of preclinical studies.
BS-181 Demonstrates Potent Anti-Tumor Activity in Gastric Cancer Xenografts
BS-181, a selective inhibitor of CDK7, has shown significant anti-tumor efficacy in preclinical xenograft models of gastric cancer. In a key study, BS-181 administered to BALB/c-nu mice bearing BGC823 human gastric cancer xenografts led to a dose-dependent reduction in tumor volume over a 14-day treatment period.
Comparative Efficacy of BS-181 and Other CDK Inhibitors
To provide a comprehensive performance overview, the following table summarizes the in vivo efficacy of BS-181 in comparison to the broad-spectrum CDK inhibitor Roscovitine and other selective CDK7 inhibitors, THZ1 and Samuraciclib (ICEC0942).
| Compound | Cancer Model | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| BS-181 | Gastric Cancer | BGC823 in BALB/c-nu mice | 10 mg/kg/day, i.p. | Significant reduction in tumor volume | [1] |
| BS-181 | Gastric Cancer | BGC823 in BALB/c-nu mice | 20 mg/kg/day, i.p. | More pronounced reduction in tumor volume than 10 mg/kg/day | [1] |
| Roscovitine | Gastric Cancer | BGC823 in BALB/c-nu mice | 20 mg/kg/day, i.p. | Less effective than BS-181 at the same dose | [1] |
| Roscovitine | Colorectal Cancer | LoVo in CD1 nude mice | 100 mg/kg, i.p., 3x/day for 5 days | 45% reduction in tumor growth | [2] |
| Roscovitine | Uterine Carcinoma | MESSA-DX5 in CD1 nude mice | 500 mg/kg, oral, 3x/day for 4 days | 62% reduction in tumor growth | [2] |
| THZ1 | Urothelial Carcinoma | T24 or BFTC-905 in nude mice | 10 mg/kg/day, i.p. for 4 weeks | Significant tumor growth suppression | [3] |
| Samuraciclib (ICEC0942) | Breast & Colorectal Cancer | Xenografts in nude mice | Not specified | Substantial anti-tumor effects | [4] |
Experimental Protocols
Gastric Cancer Xenograft Model with BS-181
This protocol outlines the methodology for evaluating the in vivo anti-tumor activity of BS-181 in a subcutaneous gastric cancer xenograft model.
1. Cell Culture:
-
Human gastric cancer cell line BGC823 is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Cells are harvested during the logarithmic growth phase for implantation.
2. Animal Model:
-
Six- to eight-week-old male BALB/c-nu mice are used for the study.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
BGC823 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium.
-
A total of 5 x 10^6 cells in a volume of 0.2 mL are injected subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored daily or every other day.
-
Tumor dimensions (length and width) are measured using digital calipers.
-
Tumor volume is calculated using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[5]
5. Treatment Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
-
BS-181 Treatment Groups: BS-181 is administered intraperitoneally (i.p.) at doses of 10 mg/kg/day and 20 mg/kg/day for 14 consecutive days.[1]
-
Roscovitine Treatment Group: Roscovitine is administered i.p. at a dose of 20 mg/kg/day for 14 consecutive days.[1]
-
Control Group: The control group receives intraperitoneal injections of the vehicle (the solvent used to dissolve the drugs) following the same schedule.
-
Animal body weight is monitored regularly as an indicator of toxicity.
6. Efficacy Evaluation:
-
The primary endpoint is the measurement of tumor volume at the end of the treatment period.
-
Tumor growth inhibition is calculated and compared between the treatment and control groups.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).
Mechanism of Action: BS-181 Signaling Pathway
BS-181 exerts its anti-tumor effects by selectively inhibiting Cyclin-Dependent Kinase 7 (CDK7). This inhibition disrupts the cell cycle and transcriptional machinery within cancer cells, ultimately leading to apoptosis.
Caption: BS-181 inhibits CDK7, leading to cell cycle arrest and apoptosis.
The inhibition of CDK7 by BS-181 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5, a critical step for transcription initiation.[1] This disruption in transcription leads to the downregulation of key anti-apoptotic and cell cycle regulatory proteins such as Cyclin D1 and XIAP.[1] Consequently, the cell cycle is arrested, and the intrinsic apoptotic pathway is activated, as evidenced by the decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic proteins Bax and Caspase-3.[1] This cascade of molecular events culminates in programmed cell death of the cancer cells.
References
- 1. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of BS-181 dihydrochloride using kinase panel screening
BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. Its specificity is a critical attribute for its utility as a research tool and potential therapeutic agent. This guide provides an objective comparison of this compound's performance against other kinase inhibitors, supported by experimental data from kinase panel screenings.
Comparative Kinase Inhibition Profile
The selectivity of this compound is best understood by comparing its half-maximal inhibitory concentration (IC50) against its primary target, CDK7, and a panel of other kinases. This data is contrasted with other known CDK inhibitors, including the less selective, first-generation inhibitor Seliciclib (Roscovitine) and the highly selective covalent inhibitor THZ1.
BS-181 demonstrates high selectivity for CDK7, with an IC50 value of 21 nM.[1][2][3][4][5] It exhibits significantly less potency against other cyclin-dependent kinases, such as CDK2, CDK5, and CDK9, and fails to block CDK1, CDK4, and CDK6 at meaningful concentrations.[2][3][4][6] Specifically, it is over 40-fold more selective for CDK7 than for CDK2.[1][5]
| Kinase Target | BS-181 IC50 (nM) | Seliciclib (Roscovitine) IC50 (nM) | THZ1 IC50 (nM) |
| CDK7 | 21 [1][2][3][4][5] | 490[3][7] | 3.2 [1][6] |
| CDK1 (Cdc2) | >3000 | 650[3][8] | >1000[1] |
| CDK2 | 880[2][3][4][6] | 700[4][8] | >1000[1] |
| CDK4 | >3000 | >100,000[7] | - |
| CDK5 | 3000[2][4][6] | 160 - 200[3][4][8] | - |
| CDK6 | >3000 | >100,000[7] | - |
| CDK9 | 4200[2][4][6] | - | >1000[1] |
Note: IC50 values can vary between experiments based on assay conditions, such as ATP concentration.
Experimental Protocols
In Vitro Kinase Panel Screening (Luminescence-Based Assay)
This protocol outlines a typical procedure for determining the IC50 values of a test compound against a panel of kinases using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
1. Reagent Preparation:
- Test Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent like DMSO. A common starting range is from 10 mM to 0.1 µM.[8]
- Kinase, Substrate, and ATP Solutions: Prepare the kinase, its specific substrate, and ATP solutions in a kinase buffer at predetermined optimal concentrations.[8] The final ATP concentration should ideally be close to its Michaelis constant (Km) for each specific kinase.
2. Assay Plate Setup:
- Add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 100% activity, a broad-spectrum inhibitor like Staurosporine for 0% activity) to the wells of a white, opaque 96-well or 384-well plate.[8]
- Add the diluted kinase solution to each well, excluding "no enzyme" control wells.[8]
3. Kinase Reaction:
- Initiate the kinase reaction by adding the ATP/substrate mixture to each well.[8]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[8]
4. Signal Detection:
- Stop the kinase reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[8] Incubate at room temperature for approximately 40 minutes.[8]
- Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for about 30 minutes at room temperature.[8]
- Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[8]
5. Data Analysis:
- Subtract the background luminescence (from "no enzyme" controls) from all other measurements.[8]
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.[8]
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Mandatory Visualizations
Caption: Workflow for an in vitro luminescent kinase panel screening assay.
Caption: The dual roles of CDK7 in transcription and cell cycle control and its inhibition by BS-181.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of BS-181 Dihydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of BS-181 dihydrochloride, a chemical compound utilized in scientific research. The following protocols are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment. While specific toxicity data for this compound is limited, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| Hazard Category | Precautionary Measures and Required PPE |
| Inhalation | Avoid forming dust and aerosols.[1][2] Use in a well-ventilated area or chemical fume hood.[1] If ventilation is inadequate, wear a suitable respirator. |
| Skin Contact | Avoid contact with skin.[1][2] Wear protective gloves (e.g., nitrile) and a lab coat.[2] |
| Eye Contact | Avoid contact with eyes.[1][2] Wear safety glasses or goggles.[2] |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
Step-by-Step Disposal Procedures
All laboratory chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.[3][4] A chemical is considered waste when it is no longer intended for use.[5][6]
-
Waste Identification and Collection :
-
Container Selection and Labeling :
-
Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[5][7] The container material must be compatible with the chemical.[7]
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.[5]
-
The label must be fully completed, identifying the contents clearly. For mixtures, list all components and their approximate percentages.[7]
-
-
Waste Segregation and Storage :
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][7]
-
Segregate the waste from incompatible materials to prevent accidental reactions.[5][6][7] For instance, store it separately from strong acids, bases, and oxidizing agents.[7][8]
-
Ensure the container is kept closed except when adding waste.[5]
-
-
Arranging for Disposal :
-
Do not dispose of this compound down the drain or in the regular trash.[2][9] It should not be allowed to enter sewer systems or contaminate water sources.[2][9]
-
The recommended disposal method is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[2][9]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[3][6]
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be offered for recycling or reconditioning.[2][9] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill as per institutional guidelines.[2][9]
-
Experimental Protocol: Small Spill Cleanup
In the event of a small spill of this compound, follow these steps. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Wear a lab coat, gloves, and eye protection.
-
Contain the Spill : If it is a liquid solution, use an absorbent material to contain the spill.
-
Clean the Spill :
-
Decontaminate the Area : Clean the spill area with a suitable solvent and then soap and water. All cleanup materials, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.[5][6]
-
Label Waste : Place all contaminated cleanup materials into the designated hazardous waste container and ensure it is properly labeled.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. targetmol.com [targetmol.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. abmole.com [abmole.com]
- 9. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling BS-181 Dihydrochloride
This document provides immediate safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with BS-181 dihydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin | Protective Clothing | Fire/flame resistant and impervious clothing.[1][2] |
| Gloves | Chemical impermeable gloves. Must be inspected before use.[1][2] | |
| Respiratory | Respirator | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Procedural Guidance: Handling and Disposal
Follow these step-by-step instructions for the safe handling and disposal of this compound.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a laboratory fume hood is recommended where possible.[3]
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1][2]
-
Personal Protection: Before beginning work, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
Avoid Contact: Prevent direct contact with skin and eyes.[1][2]
-
Tools: Use non-sparking tools to prevent ignition from electrostatic discharge.[1][2]
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes.[3] Seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][3] |
Spill and Disposal Plan
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Evacuation: Evacuate personnel to a safe area, keeping them upwind of the spill.[1][2]
-
Cleanup: Cover the spillage with a suitable absorbent material.[3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
